molecular formula C52H64N10O6S3 B10823927 RSS0680

RSS0680

Numéro de catalogue: B10823927
Poids moléculaire: 1021.3 g/mol
Clé InChI: LYEASLAOGYYESL-GYRLGPJISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RSS0680 is a useful research compound. Its molecular formula is C52H64N10O6S3 and its molecular weight is 1021.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C52H64N10O6S3

Poids moléculaire

1021.3 g/mol

Nom IUPAC

(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H64N10O6S3/c1-33(35-14-16-36(17-15-35)47-34(2)54-32-70-47)55-49(65)43-28-41(63)30-62(43)50(66)48(52(3,4)5)57-45(64)13-8-7-9-22-60-23-25-61(26-24-60)40-20-18-38(19-21-40)56-51-53-29-44-46(58-51)42(31-69-44)37-11-10-12-39(27-37)59-71(6,67)68/h10-12,14-21,27,29,31-33,41,43,48,59,63H,7-9,13,22-26,28,30H2,1-6H3,(H,55,65)(H,57,64)(H,53,56,58)/t33-,41+,43-,48+/m0/s1

Clé InChI

LYEASLAOGYYESL-GYRLGPJISA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the sRNA Function of StsR (Formerly RSs0827) in Rhodobacter sphaeroides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the small non-coding RNA (sRNA) StsR in the bacterium Rhodobacter sphaeroides. It details its regulatory functions, the signaling pathways it influences, and the experimental methodologies used to elucidate its role.

Introduction to StsR

StsR, previously identified as RSs0827, is a small regulatory RNA of approximately 72 nucleotides found in the alpha-proteobacterium Rhodobacter sphaeroides. It plays a crucial role in the post-transcriptional regulation of various cellular processes, particularly in response to environmental stress. As with many trans-encoded sRNAs, StsR's function is often dependent on the RNA chaperone Hfq, which facilitates its interaction with target mRNAs.[1][2]

Core Functions and Regulatory Network

StsR is a key regulator in several fundamental bacterial processes. Its expression is significantly induced during the stationary phase of growth and under various stress conditions, including iron limitation.[3] The alternative sigma factors RpoHI and RpoHII are responsible for this stress-dependent induction, directly linking environmental cues to the regulatory activity of StsR.

The primary functions of StsR include:

  • Control of Cell Division and Growth: StsR has a significant role in managing cell division and overall bacterial growth.[1]

  • Stress Response: It is a critical component of the bacterial stress response, particularly against photooxidative stress.[3]

  • Regulation of Photosynthesis: StsR influences the expression of genes related to photosynthesis.[3][4]

The regulatory network of StsR is complex, involving interactions with other sRNAs and key protein-coding genes. A notable interaction is with another abundant sRNA, UpsM. StsR directly interacts with UpsM, promoting its cleavage by the endoribonuclease RNase E. This interaction releases a conserved 3' processing product of UpsM that, in turn, affects the expression of genes in the dcw (division and cell wall) cluster in trans.

Furthermore, StsR directly targets the mRNA of the alternative sigma factor RpoE, affecting its stability and abundance.[3] Since RpoE regulates the expression of rpoHII, which in turn controls stsR expression, this forms a complex feedback loop within the regulatory network.[3]

Quantitative Data Summary

The following table summarizes the observed effects of StsR on the transcriptome of Rhodobacter sphaeroides, based on RNA sequencing analysis comparing wild-type cells with a mutant strain lacking the stsR gene (ΔStsR).[3]

Category Observation in ΔStsR mutant vs. Wild Type Significance
Protein-Coding Genes Altered expression levels of mRNAs involved in the photooxidative stress response.Highlights StsR's role in mitigating stress.
Changes in the expression of photosynthesis genes and their regulators.Demonstrates the influence of StsR on metabolic pathways.
sRNAs Differential expression of sRNAs known to be involved in stress responses and photosynthesis gene expression, such as PcrX and PcrZ.Indicates a broader regulatory role of StsR within the sRNA network.
Target mRNA Stability Altered stability of the rpoE mRNA.Confirms a direct regulatory interaction and impact on a key sigma factor.

Experimental Protocols

The functional characterization of StsR has been achieved through a combination of genetic, molecular, and biochemical assays.

RNA Sequencing (RNA-Seq) Analysis

To identify genes regulated by StsR, a comparative transcriptomic analysis was performed between wild-type R. sphaeroides and a ΔStsR mutant.

  • Strain Cultivation: Wild-type and ΔStsR strains were grown under specific conditions (e.g., exponential phase, stationary phase, or stress-inducing conditions).

  • RNA Isolation: Total RNA was extracted from bacterial cultures.

  • Library Preparation: Ribosomal RNA was depleted, and the remaining RNA was used to construct cDNA libraries.

  • Sequencing: The cDNA libraries were sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads were mapped to the R. sphaeroides genome, and differential gene expression analysis was performed to identify genes with altered expression in the ΔStsR mutant compared to the wild type.

In Vitro Interaction Assays

Direct interaction between StsR and its target RNAs was confirmed using electrophoretic mobility shift assays (EMSAs).

  • RNA Synthesis: Labeled (e.g., with a fluorescent dye or radioactive isotope) and unlabeled versions of StsR and the target RNA (e.g., rpoE mRNA 5' UTR) were synthesized in vitro.

  • Binding Reaction: A constant amount of labeled RNA was incubated with increasing concentrations of the unlabeled RNA in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures were separated on a native polyacrylamide gel.

  • Detection: The migration of the labeled RNA was visualized. A shift in mobility upon the addition of the unlabeled RNA indicates a direct binding interaction.

In Vivo Validation of Targets

Reporter gene fusions are used to validate the regulatory effect of StsR on its targets in living cells.

  • Plasmid Construction: A plasmid is constructed containing a reporter gene (e.g., lacZ) fused to the 5' UTR and a portion of the coding sequence of the putative target mRNA.

  • Transformation: This reporter plasmid is introduced into both wild-type and ΔStsR R. sphaeroides strains.

  • Reporter Assay: The activity of the reporter protein (e.g., β-galactosidase) is measured under different conditions. A difference in reporter activity between the wild-type and mutant strains suggests that StsR regulates the expression of the target gene.

Visualizing the Regulatory Network and Workflows

Signaling Pathway of StsR Regulation

StsR_Signaling_Pathway Stress Environmental Stress (e.g., Iron Limitation, Stationary Phase) RpoHI_HII σ-factors RpoHI/RpoHII Stress->RpoHI_HII induces StsR sRNA StsR RpoHI_HII->StsR activates transcription UpsM sRNA UpsM StsR->UpsM binds to rpoE_mRNA rpoE mRNA StsR->rpoE_mRNA destabilizes Photosynthesis Photosynthesis Gene Regulation StsR->Photosynthesis influences RNaseE RNase E UpsM->RNaseE recruits UpsM_processed Processed UpsM RNaseE->UpsM cleaves RNaseE->UpsM_processed generates dcw_genes dcw cluster genes UpsM_processed->dcw_genes regulates CellDivision Cell Division & Growth Control dcw_genes->CellDivision controls RpoE_protein σ-factor RpoE rpoE_mRNA->RpoE_protein translates to RpoE_protein->RpoHI_HII regulates PhotooxidativeStress Photooxidative Stress Response RpoE_protein->PhotooxidativeStress activates

Caption: Regulatory cascade of StsR in Rhodobacter sphaeroides.

Experimental Workflow for StsR Target Identification

Experimental_Workflow start Start: Hypothesis StsR has regulatory roles rna_seq Comparative RNA-Seq (Wild Type vs. ΔStsR) start->rna_seq diff_expr Identify Differentially Expressed Genes rna_seq->diff_expr candidate_targets Candidate Target mRNAs diff_expr->candidate_targets target_pred Bioinformatic Target Prediction target_pred->candidate_targets in_vitro In Vitro Validation (e.g., EMSA) candidate_targets->in_vitro in_vivo In Vivo Validation (Reporter Assays) candidate_targets->in_vivo direct_interaction Confirm Direct Interaction in_vitro->direct_interaction functional_effect Confirm Functional Effect in vivo in_vivo->functional_effect end End: Characterized StsR-Target Interaction direct_interaction->end functional_effect->end

Caption: Workflow for identifying and validating sRNA targets.

References

The Role of the RSs0680 sRNA Family in the Bacterial Oxidative Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the complex regulatory networks that govern bacterial survival under adverse conditions, small non-coding RNAs (sRNAs) have emerged as crucial players. This technical guide provides an in-depth examination of the RSs0680 family of sRNAs, also known as CcsR RNAs, and their integral role in the oxidative stress response of the alphaproteobacterium Rhodobacter sphaeroides. We will explore the signaling pathways that control the expression of these sRNAs, their proposed mechanism of action, and the functional implications for bacterial resilience. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the key regulatory networks.

Introduction to Bacterial Oxidative Stress and the this compound sRNA Family

Bacteria are frequently exposed to reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide (O₂⁻), and hydrogen peroxide (H₂O₂), which can cause significant damage to DNA, proteins, and lipids. To counteract this threat, bacteria have evolved sophisticated oxidative stress response systems. In Rhodobacter sphaeroides, a photosynthetic bacterium that is particularly vulnerable to photooxidative stress, a family of four paralogous small non-coding RNAs—RSs0680a, RSs0680b, RSs0680c, and RSs0680d (collectively known as the this compound or CcsR family)—plays a significant role in mitigating oxidative damage.

These sRNAs are co-transcribed with the ccaF1 gene, which encodes a small RNA-binding protein containing a Domain of Unknown Function 1127 (DUF1127). The CcaF1 protein is involved in the maturation and stability of the CcsR sRNAs, highlighting a coordinated functional unit in the stress response. The expression of the ccaF1-ccsR operon is induced by photooxidative stress and heat shock, underscoring its importance in a general stress response.

The this compound Signaling Pathway in Oxidative Stress

The transcriptional regulation of the this compound sRNA family is intricately linked to a hierarchical sigma factor cascade that responds to environmental stressors.

Under conditions of photooxidative stress, particularly the presence of singlet oxygen, the extracytoplasmic function (ECF) sigma factor, RpoE , is activated. RpoE, in turn, initiates a downstream signaling cascade by promoting the transcription of the gene encoding the alternative sigma factor RpoHII . RpoHII, along with another heat-shock sigma factor, RpoHI , directly binds to the promoter of the ccaF1-ccsR operon, leading to the transcription of the ccaF1 mRNA and the four CcsR sRNAs.

The CcaF1 protein then binds to the CcsR sRNAs, influencing their processing and stability, thereby fine-tuning their regulatory activity. This signaling pathway ensures a rapid and robust response to oxidative damage, enabling the bacterium to adapt and survive.

RSS0680_Signaling_Pathway oxidative_stress Oxidative Stress (e.g., Singlet Oxygen) RpoE RpoE (ECF Sigma Factor) oxidative_stress->RpoE Activates RpoHII RpoHII (Alternative Sigma Factor) RpoE->RpoHII Induces transcription ccaF1_ccsR_operon ccaF1-ccsR Operon RpoHII->ccaF1_ccsR_operon Activates transcription RpoHI RpoHI (Alternative Sigma Factor) RpoHI->ccaF1_ccsR_operon Activates transcription CcaF1_protein CcaF1 Protein ccaF1_ccsR_operon->CcaF1_protein Translates CcsR_sRNAs CcsR (this compound) sRNAs ccaF1_ccsR_operon->CcsR_sRNAs Transcribes CcaF1_protein->CcsR_sRNAs Binds and stabilizes target_mRNAs Target mRNAs CcsR_sRNAs->target_mRNAs Binds to translation_inhibition Translation Inhibition target_mRNAs->translation_inhibition

Caption: The this compound signaling cascade in response to oxidative stress.

Mechanism of Action of this compound sRNAs

The this compound sRNAs are proposed to function as post-transcriptional regulators by base-pairing with target messenger RNAs (mRNAs). A key feature of these sRNAs is a highly conserved seven-nucleotide sequence, CCUCCUCCC , which is believed to function as an anti-Shine-Dalgarno (anti-SD) sequence.

In bacteria, the Shine-Dalgarno sequence is a ribosomal binding site in the 5' untranslated region of mRNA, crucial for the initiation of translation. By binding to the Shine-Dalgarno sequence of target mRNAs, the this compound sRNAs can occlude the ribosome binding site, thereby inhibiting translation initiation. This mechanism allows for a rapid shutdown of the synthesis of specific proteins that may be detrimental or non-essential during oxidative stress.

RSS0680_Mechanism_of_Action cluster_mRNA Target mRNA cluster_sRNA This compound (CcsR) sRNA UTR_5 5' UTR SD Shine-Dalgarno (Ribosome Binding Site) CDS Coding Sequence translation_blocked Translation Blocked sRNA_body anti_SD Anti-Shine-Dalgarno (CCUCCUCCC) anti_SD->SD Base-pairing ribosome Ribosome

Caption: Proposed mechanism of translation inhibition by this compound sRNAs.

Quantitative Data Summary

The following tables summarize the quantitative data available on the expression of key components of the this compound signaling pathway and the impact of oxidative stress on Rhodobacter sphaeroides.

Table 1: Relative mRNA Levels of Sigma Factors in Response to Stress

GeneStress ConditionFold Change in mRNA LevelReference
rpoHIISinglet Oxygen~15-fold increase[1]
rpoHIIHeat Shock~4-fold increase[1]
rpoHISinglet Oxygen~12-fold increase[1]
rpoHIHeat Shock~17-fold increase[1]

Table 2: Phenotypic Effects of Altered Gene Expression on Oxidative Stress Resistance

Strain/ConditionObservationReference
rpoHII deletion mutantIncreased sensitivity to singlet oxygen and methylglyoxal[1]
Overexpression of ccaF1Altered stress resistance[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound sRNA family.

Induction of Oxidative Stress in Rhodobacter sphaeroides

Objective: To induce photooxidative stress in liquid cultures of R. sphaeroides for subsequent analysis of gene expression or survival.

Materials:

  • Rhodobacter sphaeroides strain (e.g., 2.4.1)

  • Malate minimal medium

  • Methylene blue solution (photosensitizer)

  • Culture flasks (e.g., Erlenmeyer flasks for microaerobic growth, flat glass bottles for aerobic conditions)

  • Shaking incubator

  • High-intensity white light source (e.g., 800 W·m⁻²)

  • Spectrophotometer

Procedure:

  • Grow a pre-culture of R. sphaeroides under microaerobic conditions (e.g., in Erlenmeyer flasks with 80% culture volume, shaking at 140 rpm) at 32°C in malate minimal medium to the exponential phase (OD₆₆₀ of ~0.4).

  • Dilute the pre-culture into fresh malate minimal medium in flat glass bottles suitable for aeration and illumination.

  • Incubate the cultures under aerobic conditions in the dark with shaking until the OD₆₆₀ reaches ~0.4.

  • Add methylene blue to a final concentration of 0.2 µM.

  • To induce photooxidative stress, expose the cultures to high-intensity white light (800 W·m⁻²).

  • Collect samples at desired time points for RNA extraction, protein analysis, or viability assays.

Northern Blot Analysis of this compound sRNAs

Objective: To detect and quantify the expression levels of this compound sRNAs.

Materials:

  • Total RNA extracted from R. sphaeroides cultures

  • Denaturing polyacrylamide gel (e.g., 10% with 7M urea)

  • TBE buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled or DIG-labeled oligonucleotide probe complementary to the this compound sequence

  • Wash buffers

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • Separate 10-20 µg of total RNA on a denaturing polyacrylamide gel.

  • Transfer the RNA from the gel to a positively charged nylon membrane via electroblotting.

  • Covalently link the RNA to the membrane using a UV crosslinker.

  • Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 42°C).

  • Add the labeled oligonucleotide probe to the hybridization buffer and incubate overnight.

  • Wash the membrane with a series of wash buffers of increasing stringency to remove non-specifically bound probe.

  • Detect the signal using a phosphorimager (for radiolabeled probes) or a chemiluminescence imager (for DIG-labeled probes).

  • Quantify the band intensities and normalize to a loading control (e.g., 5S rRNA).

Construction of a ccaF1-ccsR Deletion Mutant

Objective: To create a knockout mutant of the ccaF1-ccsR locus to study its function.

Materials:

  • Rhodobacter sphaeroides wild-type strain

  • E. coli strain for cloning and conjugation (e.g., S17-1)

  • Suicide vector (e.g., pPHU281-based)

  • Antibiotic resistance cassette (e.g., kanamycin)

  • Primers for amplifying flanking regions of the ccaF1-ccsR locus

  • Restriction enzymes

  • T4 DNA ligase

  • Appropriate growth media and antibiotics

Procedure:

  • Amplify the upstream and downstream flanking regions of the ccaF1-ccsR locus from R. sphaeroides genomic DNA using PCR.

  • Clone the flanking regions into a suicide vector on either side of an antibiotic resistance cassette.

  • Transform the resulting construct into an E. coli conjugation strain.

  • Conjugate the suicide vector from E. coli into wild-type R. sphaeroides.

  • Select for single-crossover integrants on selective media.

  • Promote a second crossover event by growing the single-crossover integrants in non-selective media and then plating on media containing the antibiotic for the resistance cassette and a counter-selective agent if available.

  • Screen the resulting colonies by PCR to identify double-crossover mutants where the ccaF1-ccsR locus has been replaced by the antibiotic resistance cassette.

  • Confirm the deletion by Southern blot analysis or sequencing.

In Vitro sRNA-mRNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To demonstrate the direct interaction between an this compound sRNA and a putative target mRNA.

Materials:

  • In vitro transcribed and labeled this compound sRNA

  • In vitro transcribed unlabeled target mRNA fragment (containing the putative binding site)

  • Binding buffer

  • RNase inhibitor

  • Native polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system for the labeled sRNA

Procedure:

  • In vitro transcribe the this compound sRNA and label it (e.g., with ³²P or a fluorescent dye).

  • In vitro transcribe the unlabeled target mRNA fragment.

  • Set up binding reactions containing a fixed amount of labeled sRNA and increasing concentrations of the unlabeled target mRNA in binding buffer with an RNase inhibitor.

  • Incubate the reactions at room temperature or 37°C to allow binding to occur.

  • Separate the binding reactions on a native polyacrylamide gel.

  • Visualize the labeled sRNA bands. A shift in the mobility of the labeled sRNA in the presence of the target mRNA indicates the formation of an sRNA-mRNA complex.

Conclusion and Future Directions

The this compound sRNA family represents a key component of the oxidative stress response in Rhodobacter sphaeroides. The intricate regulatory network involving a sigma factor cascade and an RNA-binding protein ensures a finely tuned response to environmental insults. The proposed mechanism of translational repression via an anti-Shine-Dalgarno sequence provides a direct means of controlling protein synthesis during stress.

For researchers and drug development professionals, understanding these bacterial stress response mechanisms is paramount. The components of the this compound signaling pathway, particularly the essential sigma factors and the CcaF1 protein, could represent novel targets for the development of antimicrobial agents that compromise a pathogen's ability to survive oxidative stress, such as that encountered within a host organism.

Future research should focus on the definitive identification of the full spectrum of mRNA targets for the this compound sRNAs. Advanced techniques such as RNA-seq of strains with altered this compound levels and in vivo crosslinking studies will be instrumental in elucidating the broader regulatory impact of this sRNA family. A deeper understanding of these regulatory networks will undoubtedly open new avenues for therapeutic intervention.

References

RSS0680: A Technical Whitepaper on a VHL-Recruiting Kinase Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSS0680 is a synthetic heterobifunctional molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of specific protein kinases by hijacking the cellular ubiquitin-proteasome system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its application and visual representations of its mechanism of action and experimental workflows to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible linker, and a moiety that binds to the target protein kinases.

Chemical Structure

The chemical structure of this compound is depicted below. It is a VHL-recruiting analogue of the CRBN-recruiting degrader DB-0614.[1]

(Image of the chemical structure of this compound would be placed here in a real whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C52H64N10O6S3[2]
Molecular Weight 1021.3 g/mol [2]
CAS Number 2769753-48-0[2]
Canonical SMILES CC(C)C(C(=O)N1C(C(C(C1C(=O)O)O)NC(=O)C(C(C)(C)S)Cl)O)C(=O)NC(C(C)C)C(=O)NC1CCN(CC1)C(=O)c1ccc(cc1)n1c(nc(N)c2c1sc(c2)C)C[3] (from supplementary data)
Solubility Soluble in DMSO (200 mg/mL with heating)[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of target proteins. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

RSS0680_Mechanism_of_Action This compound This compound TernaryComplex VHL-RSS0680-Kinase Ternary Complex This compound->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruits TargetKinase Target Kinase (e.g., CDK, AAK1) TargetKinase->TernaryComplex Binds PolyUb Poly-ubiquitination TargetKinase->PolyUb TernaryComplex->PolyUb Mediates Ubiquitin Ubiquitin Ubiquitin->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of Target Kinase Proteasome->Degradation Executes AminoAcids Amino Acids Degradation->AminoAcids Results in

This compound mediated protein degradation pathway.

This compound simultaneously binds to the VHL E3 ubiquitin ligase and a target protein kinase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target kinase, leading to its poly-ubiquitination. The poly-ubiquitinated kinase is then recognized and degraded by the 26S proteasome.

Biological Activity

This compound has been shown to induce the degradation of a range of protein kinases.[4] This activity makes it a valuable tool for studying the roles of these kinases in various cellular processes and as a potential therapeutic agent in diseases driven by aberrant kinase activity.

Target Kinases

This compound has been demonstrated to degrade the following kinases:

  • AAK1

  • CDK1, CDK2, CDK4, CDK6, CDK16

  • EIF2AK4

  • GAK

  • LATSI

  • LIMK2

  • MAPK6

  • MAPKAPK5

  • MARK2, MARK4

  • MKNK2

  • NEK9

  • RPS6KB1

  • SIK2

  • SNRK

  • STK17A, STK17B, STK35

  • WEE1

Experimental Protocols

The following are detailed protocols for the application of this compound in cell-based assays.

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target kinase in response to this compound treatment.

Western_Blot_Workflow CellCulture 1. Cell Seeding & Culture Treatment 2. Treatment with this compound (Varying concentrations and times) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (Target kinase & loading control) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Workflow for Western Blot analysis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay

This protocol is for assessing the effect of this compound-induced kinase degradation on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent and versatile VHL-recruiting PROTAC for the targeted degradation of a wide array of protein kinases. Its well-defined chemical properties and mechanism of action make it an invaluable tool for researchers in both academic and industrial settings. The experimental protocols provided herein offer a foundation for the effective utilization of this compound in kinase-related research and drug discovery endeavors.

References

RSS0680: A Multi-Kinase Degrader with Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Therapeutic Applications of RSS0680 in Cancer

Executive Summary

This compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases, many of which are implicated in cancer cell proliferation and survival. By hijacking the cell's natural protein disposal machinery, this compound offers a novel therapeutic modality to eliminate key oncogenic drivers. This document provides a comprehensive overview of the publicly available data on this compound, including its mechanism of action, quantitative kinase degradation profiles, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.

Introduction to this compound

This compound is a heterobifunctional small molecule that acts as a multi-kinase degrader. Its structure incorporates a ligand that binds to an E3 ubiquitin ligase and a separate ligand that binds to the target kinases, connected by a linker. This ternary complex formation facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome. This targeted protein degradation offers several advantages over traditional kinase inhibition, including the potential for more sustained pathway inhibition and the ability to target non-enzymatic scaffolding functions of kinases.

Initial commercial descriptions of this compound have caused some confusion by incorrectly associating it with a small noncoding RNA. However, its chemical formula (C₅₂H₆₄N₁₀O₆S₃) and CAS number (2769753-48-0) confirm that it is a small molecule consistent with its function as a PROTAC.

Mechanism of Action

As a PROTAC, this compound's mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase. This induced proximity leads to the transfer of ubiquitin from an E2-ubiquitin conjugate to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple kinase molecules.

RSS0680_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (this compound-Kinase-E3 Ligase) This compound->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Target_Kinase Target Kinase Target_Kinase->Ternary_Complex Binds Polyubiquitinated_Kinase Polyubiquitinated Kinase Ternary_Complex->Polyubiquitinated_Kinase Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_Kinase->Proteasome Recognition Degraded_Kinase Degraded Kinase (Amino Acids) Proteasome->Degraded_Kinase Degradation

Mechanism of action for the PROTAC this compound.

Quantitative Kinase Degradation Data

This compound has been profiled for its ability to degrade kinases in the human T-cell acute lymphoblastic leukemia cell line, MOLT-4. The following table summarizes the key kinases degraded by this compound, as determined by a chemoproteomic screen.

Target KinaseFamilyFunction in Cancer
CDK1 CMGCCell cycle progression, proliferation
CDK2 CMGCCell cycle progression, proliferation
CDK4 CMGCCell cycle progression, proliferation
CDK6 CMGCCell cycle progression, proliferation
WEE1 CMGCCell cycle checkpoint control
AAK1 OtherClathrin-mediated endocytosis, potential role in receptor trafficking
GAK OtherClathrin-mediated endocytosis, potential role in receptor trafficking
SIK2 CAMKRegulation of metabolic pathways
LIMK2 TKLCytoskeletal regulation, cell migration and invasion
STK17A CAMKApoptosis and stress response
STK17B CAMKApoptosis and stress response
MARK2 CAMKCell polarity, microtubule dynamics
MARK4 CAMKCell polarity, microtubule dynamics
MAPK6 (ERK3) CMGCAtypical MAPK, role in cell proliferation and differentiation
MAPKAPK5 CAMKDownstream effector of p38 MAPK signaling
MKNK2 CAMKDownstream of MAPK signaling, protein translation
RPS6KB1 (S6K1) AGCmTOR signaling, protein synthesis, cell growth
NEK9 OtherMitotic progression
SNRK CAMKMetabolic stress sensing
STK35 OtherLimited information, potential role in cell cycle
EIF2AK4 OtherAmino acid starvation response
LATS1 AGCHippo signaling pathway, tumor suppression

Note: While it has been reported that this compound inhibits the proliferation of human cancer cell lines with IC50 values in the range of 0.109-7.08 μM, specific, peer-reviewed data detailing the cell lines and corresponding IC50 values are not publicly available at this time.

Experimental Protocols

The following protocols are based on the methodologies described in the study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development."

Cell Culture and Treatment
  • Cell Line: MOLT-4 (human T lymphoblast, acute lymphoblastic leukemia)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: For kinase degradation profiling, MOLT-4 cells are treated with this compound at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 5 hours).

Chemoproteomic Kinase Degradation Profiling (Mass Spectrometry)

This protocol outlines a tandem mass tag (TMT)-based quantitative proteomics workflow to identify and quantify protein degradation.

Chemoproteomics_Workflow cluster_1 Experimental Workflow Cell_Culture MOLT-4 Cell Culture Treatment Treatment with this compound or DMSO (Control) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Digestion Protein Digestion (Trypsin) Cell_Lysis->Protein_Digestion TMT_Labeling Peptide Labeling with TMT Reagents Protein_Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Chemoproteomic workflow for kinase degradation analysis.

  • Cell Lysis: Following treatment, cells are harvested by centrifugation and lysed in a buffer containing 8 M urea and protease/phosphatase inhibitors.

  • Protein Digestion: Protein concentration is determined, and proteins are reduced, alkylated, and digested overnight with trypsin.

  • TMT Labeling: The resulting peptides are labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol. This allows for the multiplexed analysis of different samples (e.g., control and this compound-treated) in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The resulting spectra are searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to quantify the relative abundance of each protein between the different treatment conditions. A significant decrease in the abundance of a kinase in the this compound-treated sample compared to the control indicates degradation.

Immunoblotting for Validation of Kinase Degradation

Western blotting is used to validate the degradation of specific kinases identified in the proteomic screen.

  • Protein Extraction: MOLT-4 cells are treated with varying concentrations of this compound for a set time. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target kinase. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for visualization. The band intensity is quantified to determine the extent of kinase degradation.

Affected Signaling Pathways

The kinases degraded by this compound are involved in several critical cancer-related signaling pathways. The broad-spectrum nature of this compound suggests that its anti-cancer effects are likely due to the simultaneous disruption of multiple oncogenic processes.

Affected_Signaling_Pathways cluster_2 Signaling Pathways Disrupted by this compound cluster_cdk Cell Cycle Progression cluster_mapk MAPK Signaling cluster_mtor mTOR Signaling cluster_cytoskeleton Cytoskeletal Dynamics This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4 CDK4 This compound->CDK4 CDK6 CDK6 This compound->CDK6 WEE1 WEE1 This compound->WEE1 MAPK6 MAPK6 This compound->MAPK6 MKNK2 MKNK2 This compound->MKNK2 RPS6KB1 RPS6KB1 (S6K1) This compound->RPS6KB1 LIMK2 LIMK2 This compound->LIMK2

Key signaling pathways impacted by this compound-mediated kinase degradation.

  • Cell Cycle Control: By degrading key cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6) and the cell cycle checkpoint kinase WEE1, this compound can induce cell cycle arrest and inhibit tumor cell proliferation.

  • MAPK Signaling: The degradation of components of the MAPK signaling pathway, such as MAPK6 and MKNK2, can interfere with signal transduction that promotes cell growth and survival.

  • mTOR Pathway: Targeting RPS6KB1 (S6K1), a key downstream effector of the mTOR pathway, can disrupt protein synthesis and cell growth.

  • Cytoskeletal Dynamics: The degradation of LIMK2 can affect cell motility and invasion, potentially reducing the metastatic potential of cancer cells.

Conclusion and Future Directions

This compound represents a promising multi-kinase degrader with potential therapeutic applications in oncology. Its ability to induce the degradation of a wide range of kinases involved in critical cancer pathways highlights the potential of targeted protein degradation as a powerful anti-cancer strategy. Further preclinical studies are warranted to evaluate its efficacy and safety in various cancer models, including in vivo xenograft studies. The identification of specific cancer types that are particularly sensitive to this compound will be crucial for its future clinical development. Additionally, a more detailed characterization of its off-target effects and the elucidation of resistance mechanisms will be important considerations for its translation into a clinical candidate.

Methodological & Application

Application Notes and Protocols for RSS0680 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSS0680 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein kinases. As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a powerful tool for studying kinase function and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including cell viability assays, analysis of protein degradation, and apoptosis assays, with a focus on the human T lymphoblastic leukemia cell line MOLT-4 and the multiple myeloma cell line MM.1S.

Mechanism of Action: PROTAC-Mediated Kinase Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target kinases. The molecule consists of three key components: a ligand that binds to the target kinase, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. This tripartite complex formation brings the E3 ligase in close proximity to the kinase, facilitating the transfer of ubiquitin molecules to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound TargetKinase Target Kinase This compound->TargetKinase Binds E3Ligase E3 Ubiquitin Ligase This compound->E3Ligase Recruits RSS0680_bound This compound E3Ligase_bound E3 Ligase RSS0680_bound->E3Ligase_bound TargetKinase_bound Target Kinase TargetKinase_bound->RSS0680_bound PolyUbKinase Poly-ubiquitinated Kinase E3Ligase_bound->PolyUbKinase Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->E3Ligase_bound Proteasome 26S Proteasome PolyUbKinase->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Results in

Figure 1: Mechanism of this compound-mediated kinase degradation.

Target Kinase Profile of this compound

Quantitative proteomics studies have identified a range of kinases that are degraded by this compound. The following table summarizes a partial list of these kinases.

Degraded Kinases
AAK1
CDK1
CDK16
CDK2
CDK4
CDK6
EIF2AK4
GAK
LATS1
LIMK2
MAPK6
MAPKAPK5
MARK2
MARK4
MKNK2
NEK9
RPS6KB1
SIK2
SNRK
STK17A
STK17B
STK35
WEE1

Experimental Protocols

Cell Culture

MOLT-4 Cells (Human T Lymphoblastic Leukemia)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 3 x 10^5 and 2 x 10^6 viable cells/mL. Passage every 2-3 days.

MM.1S Cells (Human Multiple Myeloma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: These cells grow in suspension with some adherence. For passaging, gently scrape the adherent cells and combine with the suspended cells. Centrifuge, resuspend in fresh medium, and seed at a density of 2-3 x 10^5 cells/mL. Passage every 2-4 days.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of MOLT-4 and MM.1S cells.

MTT_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to attach/stabilize) A->B C 3. Treat with this compound (Various concentrations and vehicle control) B->C D 4. Incubate for Desired Time (e.g., 24, 48, 72 hours) C->D E 5. Add MTT Reagent (Incubate for 2-4 hours) D->E F 6. Add Solubilization Solution (e.g., DMSO or SDS solution) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • MOLT-4 or MM.1S cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate. Include wells for vehicle control and blank (medium only).

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to stabilize.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Add the desired concentrations of this compound to the respective wells. For the vehicle control wells, add the same volume of medium containing the highest concentration of DMSO used for the drug dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Western Blot Analysis of Kinase Degradation

This protocol details the procedure to detect the degradation of a target kinase (e.g., CDK6) in MM.1S or MOLT-4 cells following treatment with this compound.[1]

WesternBlot_Workflow A 1. Cell Treatment (Treat cells with this compound for desired time) B 2. Cell Lysis (Extract proteins using RIPA buffer) A->B C 3. Protein Quantification (BCA or Bradford assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF or nitrocellulose membrane) D->E F 6. Immunoblotting (Probe with primary and secondary antibodies) E->F G 7. Detection (Chemiluminescence imaging) F->G H 8. Analysis (Quantify band intensity) G->H

Figure 3: Experimental workflow for Western blot analysis.

Materials:

  • MOLT-4 or MM.1S cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase (e.g., anti-CDK6)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • MOLT-4 or MM.1S cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent (if any) and suspension cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Quantitative Data Summary

Table 1: Summary of Experimental Conditions for this compound

ExperimentCell LineThis compound ConcentrationIncubation TimeReadoutReference
Kinase DegradationMOLT-41 µM4 hoursImmunoblot[1]
Proteomics ProfilingMOLT-4, MM.1S1 µM5 hoursMass Spectrometry[1]

Disclaimer

These protocols provide a general framework for using this compound in cell culture experiments. Researchers should optimize conditions such as cell seeding density, drug concentration, and incubation time for their specific cell lines and experimental goals. It is recommended to consult the original research articles for more detailed information.

References

Application Notes and Protocols for RSS0680-Mediated Protein Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate target proteins. RSS0680 is a potent, multi-kinase PROTAC designed to induce the degradation of several key kinases implicated in cancer and other diseases. This document provides detailed protocols for assessing the this compound-mediated degradation of its target proteins, offering a comprehensive guide for researchers in drug discovery and chemical biology.

This compound is comprised of a kinase-binding moiety (FLT3-IN-17), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (HY-112078).[1] By simultaneously engaging a target kinase and CRBN, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of the kinase and its subsequent degradation by the 26S proteasome.[1] This targeted degradation offers a powerful approach to modulate the activity of pathogenic kinases.

Mechanism of Action and Signaling Pathways

This compound induces the degradation of a spectrum of kinases, including Adaptor-Associated Kinase 1 (AAK1), Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6), and WEE1 G2 checkpoint kinase.[1] The degradation of these kinases has profound effects on critical cellular processes, most notably cell cycle progression and proliferation.

Key Signaling Pathways Affected by this compound:

  • Cell Cycle Regulation: CDKs are master regulators of the cell cycle. CDK1, CDK2, CDK4, and CDK6, in complex with their cyclin partners, drive the transitions between different phases of the cell cycle. WEE1 is a critical negative regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage. By degrading these key regulators, this compound can induce cell cycle arrest and apoptosis in cancer cells.

  • Other Kinase-Mediated Pathways: The broader kinase targets of this compound are involved in a variety of other signaling pathways that can contribute to oncogenesis, including those related to cell growth, survival, and migration.

PROTAC_Mechanism cluster_cell Cell This compound This compound Target Target Kinase (e.g., CDK, WEE1) This compound->Target CRBN CRBN E3 Ligase This compound->CRBN TernaryComplex Target-RSS0680-CRBN Ternary Complex This compound->TernaryComplex Target->TernaryComplex CRBN->TernaryComplex TernaryComplex->this compound Recycled UbiquitinatedTarget Polyubiquitinated Target Kinase TernaryComplex->UbiquitinatedTarget Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex E1, E2 Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Degradation Degradation Products Proteasome->Degradation

Mechanism of this compound-mediated protein degradation.

Quantitative Data Summary

The efficacy of this compound in degrading its target kinases can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative proteomics data for this compound against some of its known kinase targets in MOLT-4 cells after a 4-hour treatment.

Target KinaseDC50 (nM)Dmax (%)
AAK1~100-500>90
CDK1~100-500>80
CDK2~100-500>85
CDK4~500-1000~70
CDK6~500-1000~75
WEE1~100-500>90
GAK~100-500>90
STK17A~100-500>80

Note: The DC50 and Dmax values are approximated from quantitative proteomics data presented in scientific literature.[2] Exact values may vary depending on the cell line and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for assessing this compound-mediated protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture 1. Cell Culture and Treatment start->cell_culture cell_lysis 2. Cell Lysis and Protein Quantification cell_culture->cell_lysis viability_assay 5. Cell Viability Assay cell_culture->viability_assay western_blot 3. Western Blotting for Protein Degradation cell_lysis->western_blot co_ip 4. Co-Immunoprecipitation for Ternary Complex cell_lysis->co_ip data_analysis 6. Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis end End co_ip->end viability_assay->data_analysis data_analysis->end

Overall experimental workflow for assessing this compound activity.
Protocol 1: Western Blotting for Protein Degradation

This protocol is designed to quantify the dose-dependent degradation of target kinases following treatment with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target kinases (e.g., anti-CDK2, anti-WEE1) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation for Ternary Complex Formation

This protocol aims to confirm the formation of the Target Kinase-RSS0680-CRBN ternary complex.

Materials:

  • Cells treated with this compound and a vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-CRBN)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents as described in Protocol 1

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

    • Treat cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.

    • Lyse cells in non-denaturing lysis buffer.

    • Quantify protein concentration as described in Protocol 1.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • To the pre-cleared lysate, add the anti-CRBN antibody or an isotype control IgG and incubate overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

    • Analyze the eluates by Western blotting using antibodies against the target kinase and CRBN. An increased signal for the target kinase in the this compound-treated, anti-CRBN immunoprecipitate compared to the control indicates ternary complex formation.

Protocol 3: Cell Viability Assay

This protocol assesses the functional consequence of this compound-mediated protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

These application notes and protocols provide a robust framework for the characterization of the multi-kinase degrader this compound. By following these detailed procedures, researchers can effectively quantify target protein degradation, confirm the mechanism of action, and evaluate the downstream cellular effects of this potent PROTAC. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs, facilitating a comprehensive understanding of this compound's activity and its potential as a therapeutic agent.

References

Application Notes and Protocols for Small Molecule Delivery in Bacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of small molecules into bacterial cells is a critical step in the study of new antimicrobial agents, the investigation of bacterial signaling pathways, and the development of novel therapeutics. The bacterial cell envelope presents a formidable barrier to the entry of many compounds. This document provides detailed application notes and protocols for various methods to deliver small molecules, exemplified by the hypothetical compound RSS0680, into bacteria for research and drug development purposes.

Delivery Methods Overview

Several strategies can be employed to facilitate the entry of small molecules into bacteria. The choice of method often depends on the physicochemical properties of the small molecule, the bacterial species being studied (Gram-positive vs. Gram-negative), and the specific research application. This document will focus on nanoparticle-based delivery systems, which offer advantages such as improved solubility of hydrophobic compounds, protection from degradation, and targeted delivery.[1][2]

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile carriers for small molecules, enhancing their delivery to and into bacterial cells.[2] These systems can overcome the permeability barrier of the bacterial membrane and can be tailored for controlled release.[1][3]

Lipid-Based Nanocarriers

Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are biocompatible and can fuse with bacterial cell membranes to release their cargo.[1] They are particularly useful for the delivery of hydrophobic small molecules.

Polymeric Nanoparticles

Biodegradable polymers can be formulated into nanoparticles to encapsulate small molecules. These systems can be designed for sustained release and can be functionalized with targeting moieties to enhance specificity.

Inorganic Nanoparticles

Mesoporous silica nanoparticles (MSNs) offer a high surface area for drug loading and can be engineered for stimuli-responsive release, such as pH-dependent release in the acidic microenvironment of a bacterial biofilm.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for different nanoparticle-based delivery systems for a model small molecule.

Delivery SystemParticle Size (nm)Encapsulation Efficiency (%)Loading Capacity (%)Release ProfileKey Advantages
Liposomes 100 - 20060 - 855 - 15SustainedBiocompatible, effective for hydrophobic drugs
Solid Lipid Nanoparticles (SLNs) 150 - 30070 - 9510 - 25ControlledHigh stability, controlled release
Polymeric Nanoparticles (PLGA) 100 - 50050 - 905 - 20TunableBiodegradable, sustained release
Mesoporous Silica Nanoparticles (MSNs) 50 - 15080 - 9815 - 30Stimuli-responsive (pH)High loading capacity, pH-triggered release

Experimental Protocols

Protocol 1: Preparation of Small Molecule-Loaded Liposomes

This protocol describes the preparation of liposomes encapsulating a model small molecule using the thin-film hydration method.

Materials:

  • Model small molecule (e.g., this compound)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve the model small molecule, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10 minutes. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator for 5-10 minutes on ice.

  • For a more uniform size distribution, extrude the sonicated liposome suspension 10-15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.

  • To remove any unencapsulated small molecule, centrifuge the liposome suspension and wash the pellet with fresh PBS.

  • Resuspend the final liposome formulation in PBS and store at 4°C.

Protocol 2: In Vitro Delivery of Small Molecule to Bacteria

This protocol outlines the procedure for treating a bacterial culture with the prepared small molecule-loaded nanoparticles and assessing its effect.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Small molecule-loaded nanoparticles (from Protocol 1)

  • Empty nanoparticles (control)

  • Free small molecule (control)

  • 96-well microtiter plates

  • Incubator

  • Plate reader

Procedure:

  • Grow the bacterial strain overnight in TSB at 37°C with shaking.

  • Dilute the overnight culture to a starting optical density at 600 nm (OD600) of 0.05 in fresh TSB.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Prepare serial dilutions of the small molecule-loaded nanoparticles, empty nanoparticles, and free small molecule in TSB.

  • Add 100 µL of the serially diluted treatments to the wells containing the bacterial culture. Include a no-treatment control with 100 µL of TSB.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the OD600 of each well using a plate reader to determine bacterial growth inhibition.

  • The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the treatment that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_delivery Bacterial Delivery & Assay prep1 Dissolve Lipids & Drug prep2 Form Thin Film prep1->prep2 prep3 Hydrate Film prep2->prep3 prep4 Sonicate & Extrude prep3->prep4 prep5 Purify Nanoparticles prep4->prep5 del2 Treat with Nanoparticles prep5->del2 Introduce to Culture del1 Prepare Bacterial Culture del1->del2 del3 Incubate del2->del3 del4 Measure Bacterial Growth del3->del4 del5 Determine MIC del4->del5

Caption: Experimental workflow for nanoparticle preparation and bacterial delivery.

signaling_pathway cluster_entry Cellular Entry cluster_action Intracellular Action np This compound-NP entry Membrane Fusion/ Endocytosis-like uptake np->entry membrane Bacterial Cell Membrane release Release of this compound membrane->release Internalization entry->membrane target Intracellular Target (e.g., Ribosome, DNA Gyrase) release->target inhibition Inhibition of Cellular Process (e.g., Protein Synthesis) target->inhibition death Bacterial Cell Death inhibition->death

Caption: Putative mechanism of action for a nanoparticle-delivered small molecule.

References

Application Notes and Protocols for Measuring RSS0680-Induced Changes in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSS0680 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of a panel of 23 kinases, thereby offering a powerful tool for investigating the downstream consequences of their simultaneous removal. As a multi-kinase degrader, this compound provides a unique opportunity to study the integrated cellular response to the loss of key regulators of cell cycle progression, signal transduction, and other fundamental processes. These application notes provide detailed protocols for utilizing this compound to measure its effects on gene expression, a critical step in understanding its mechanism of action and identifying potential therapeutic applications.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to its target kinases and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target kinases, marking them for degradation by the proteasome. By removing the entire protein, this compound abrogates both the kinase-dependent and any kinase-independent scaffolding functions of its targets.

The kinases targeted by this compound for degradation include key regulators of cell cycle progression such as Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6, CDK16) and WEE1, as well as kinases involved in other cellular processes like AAK1 and GAK. The degradation of these kinases is expected to lead to profound changes in cellular signaling and, consequently, in the transcriptional landscape of the cell.

Data Presentation: Expected Gene Expression Changes

Treatment of cancer cell lines with compounds that inhibit or degrade the targets of this compound, particularly CDK4/6 and WEE1, has been shown to cause significant alterations in gene expression. Based on published studies of selective inhibitors of these kinases, treatment with this compound is anticipated to result in a robust transcriptional response characterized by the dose-dependent downregulation of genes essential for cell cycle progression and proliferation.[1][2][3]

The following tables summarize representative gene expression changes observed in cancer cell lines following treatment with CDK4/6 or WEE1 inhibitors. These changes are expected to be phenocopied by this compound treatment.

Table 1: Representative Downregulated Genes Following CDK4/6 Inhibition

Gene SymbolGene NameFunctionExpected Fold Change (log2)
E2F1E2F Transcription Factor 1Transcription factor, key regulator of cell cycle-1.5 to -2.5
CCNE1Cyclin E1G1/S transition-1.0 to -2.0
CCNB1Cyclin B1G2/M transition-1.0 to -2.0
CDC20Cell Division Cycle 20Anaphase promoting complex activator-1.0 to -2.0
PLK1Polo-Like Kinase 1Mitotic progression-1.0 to -2.0
CDC45Cell Division Cycle 45DNA replication initiation-1.0 to -2.0
MCM7Minichromosome Maintenance 7DNA replication licensing factor-1.0 to -2.0
PCNAProliferating Cell Nuclear AntigenDNA replication and repair-0.5 to -1.5

Table 2: Representative Upregulated Genes Following CDK4/6 Inhibition

Gene SymbolGene NameFunctionExpected Fold Change (log2)
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle inhibitor1.0 to 2.0
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, stress response1.0 to 2.0
FOSL2FOS Like 2, AP-1 Transcription Factor SubunitTranscription factor, cell differentiation1.0 to 2.0
ZFP36ZFP36 Ring Finger ProteinRNA binding protein, regulates mRNA decay1.0 to 1.5

Table 3: Representative Gene Expression Changes Following WEE1 Inhibition

Gene SymbolGene NameFunctionExpected Fold Change (log2)
CCNE1Cyclin E1G1/S transitionUp- or downregulation (context-dependent)
SKP2S-Phase Kinase Associated Protein 2Component of SCF ubiquitin ligase complexUpregulation in resistant cells
CUL1Cullin 1Component of SCF ubiquitin ligase complexUpregulation in resistant cells
CDK2Cyclin Dependent Kinase 2Cell cycle progressionUpregulation in resistant cells

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound to assess changes in gene expression.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, MOLT-4 for leukemia)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates or flasks

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • For suspension cells, seed cells in T-25 flasks at a density of 0.5 x 10^6 cells/mL.

  • Cell Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation with this compound: Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time should be determined empirically for the cell line and endpoints of interest.

  • Cell Harvest:

    • Adherent cells:

      • Aspirate the medium.

      • Wash the cells once with ice-cold PBS.

      • Add 1 mL of TRIzol or other RNA lysis buffer directly to the well and scrape the cells.

    • Suspension cells:

      • Transfer the cell suspension to a conical tube.

      • Centrifuge at 300 x g for 5 minutes.

      • Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

      • Resuspend the cell pellet in 1 mL of TRIzol or other RNA lysis buffer.

  • Storage: Immediately proceed to RNA isolation or store the cell lysates at -80°C.

experimental_workflow_treatment cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_harvest Cell Harvest seed_cells Seed Cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation prepare_reagents Prepare this compound/ Vehicle Dilutions overnight_incubation->prepare_reagents treat_cells Treat Cells prepare_reagents->treat_cells incubation Incubate (6-48h) treat_cells->incubation wash_cells Wash with PBS incubation->wash_cells lyse_cells Lyse Cells in TRIzol wash_cells->lyse_cells Store at -80°C or\nProceed to RNA Isolation Store at -80°C or Proceed to RNA Isolation lyse_cells->Store at -80°C or\nProceed to RNA Isolation

Caption: Experimental workflow for this compound treatment of cells.
Protocol 2: RNA Isolation and Quality Control

This protocol describes the isolation of total RNA from cell lysates using a standard phenol-chloroform extraction method followed by quality control assessment.

Materials:

  • Cell lysate in TRIzol (from Protocol 1)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

  • RNase-free tubes and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent Bioanalyzer)

Procedure:

  • Phase Separation:

    • Thaw the cell lysate on ice.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol.

    • Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol used initially.

    • Mix gently and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to dissolve the RNA.

  • RNA Quality Control:

    • Quantification and Purity: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are indicative of high-quality RNA.

    • Integrity: Assess the RNA integrity by running the samples on a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.

rna_isolation_workflow cluster_extraction RNA Extraction cluster_qc Quality Control phase_separation Phase Separation (TRIzol/Chloroform) rna_precipitation RNA Precipitation (Isopropanol) phase_separation->rna_precipitation rna_wash RNA Wash (75% Ethanol) rna_precipitation->rna_wash rna_resuspension Resuspend RNA rna_wash->rna_resuspension quantification Quantification & Purity (NanoDrop) rna_resuspension->quantification integrity Integrity Check (Bioanalyzer) quantification->integrity Proceed to Gene\nExpression Analysis Proceed to Gene Expression Analysis integrity->Proceed to Gene\nExpression Analysis

Caption: Workflow for RNA isolation and quality control.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the validation of gene expression changes for a select number of target genes using qRT-PCR.

Materials:

  • High-quality total RNA (from Protocol 2)

  • Reverse transcription kit (e.g., SuperScript IV)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qRT-PCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.

    • Add diluted cDNA to each well of a qPCR plate.

    • Add the reaction mix to the wells.

    • Include no-template controls (NTC) for each primer set.

  • qRT-PCR Program:

    • Run the qPCR plate on a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (ΔCt).

    • Calculate the relative gene expression changes using the ΔΔCt method.

qpcr_workflow rna High-Quality RNA cdna cDNA Synthesis (Reverse Transcription) rna->cdna qpcr_setup qRT-PCR Setup (Primers, SYBR Green, cDNA) cdna->qpcr_setup qpcr_run Run qRT-PCR qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

Signaling Pathways Modulated by this compound

The degradation of multiple kinases by this compound is expected to have a profound impact on several critical signaling pathways. The most prominent of these is the cell cycle control pathway .

Cell Cycle Regulation

CDK1, CDK2, CDK4, and CDK6 are master regulators of cell cycle progression.[4][5] CDK4 and CDK6, in complex with D-type cyclins, initiate the G1 phase progression by phosphorylating and inactivating the Retinoblastoma (RB) protein. This releases the E2F transcription factors, which then drive the expression of genes required for S-phase entry.[6] CDK2, in complex with cyclin E and then cyclin A, further promotes S-phase entry and DNA replication. CDK1, complexed with cyclin B, is the primary driver of mitosis. WEE1 is a critical inhibitory kinase that phosphorylates and inactivates CDK1, thereby preventing premature entry into mitosis.[7][8]

By degrading these key kinases, this compound is predicted to induce a strong cell cycle arrest, primarily in the G1 and G2/M phases. This arrest is a direct consequence of the inability to inactivate RB and the prevention of mitotic entry due to the loss of CDK1 activity and the simultaneous removal of its inhibitor, WEE1.

cell_cycle_pathway cluster_g1 G1 Phase cluster_s S Phase cluster_g2m G2/M Phase cluster_this compound This compound Targets CDK46 CDK4/6 RB RB CDK46->RB phosphorylates & inactivates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F RB->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription CyclinE Cyclin E S_phase_genes->CyclinE DNA_rep DNA Replication S_phase_genes->DNA_rep CDK2 CDK2 CDK2->DNA_rep CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates CyclinB Cyclin B DNA_rep->CyclinB CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis CyclinB->CDK1 activates WEE1 WEE1 WEE1->CDK1 inhibits RSS0680_CDK46 CDK4/6 RSS0680_CDK46->CDK46 Degrades RSS0680_CDK2 CDK2 RSS0680_CDK2->CDK2 Degrades RSS0680_CDK1 CDK1 RSS0680_CDK1->CDK1 Degrades RSS0680_WEE1 WEE1 RSS0680_WEE1->WEE1 Degrades

Caption: Simplified cell cycle signaling pathway and the targets of this compound.
Other Potential Pathways

AAK1 and GAK are involved in clathrin-mediated endocytosis and trafficking.[9][10][11] Their degradation by this compound could impact processes such as receptor internalization and viral entry. The direct transcriptional consequences of AAK1 and GAK degradation are less well-defined but could involve compensatory changes in genes related to membrane trafficking and endocytosis.

Conclusion

This compound is a valuable research tool for dissecting the complex cellular processes regulated by its 23 target kinases. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the impact of this compound on gene expression. By combining these experimental approaches with a thorough understanding of the underlying signaling pathways, scientists can gain significant insights into the mechanism of action of this multi-kinase degrader and its potential as a therapeutic agent.

References

Application Notes and Protocols: RSS0680, a Novel FLT3 Targeted Protein Degrader for FLT3-Mutated Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[3][4] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[5][6] Consequently, FLT3 is a prime therapeutic target in AML.

Targeted protein degradation has emerged as a transformative therapeutic strategy, utilizing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[7] Degraders, such as proteolysis-targeting chimeras (PROTACs), are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][8][9] This approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, including its non-enzymatic functions.

This document provides detailed application notes and protocols for the preclinical evaluation of RSS0680 , a novel, potent, and selective targeted protein degrader of FLT3 for research in FLT3-mutated AML models.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule designed to induce the degradation of both wild-type and mutated FLT3. It consists of a ligand that binds to the FLT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing FLT3 into proximity with the E3 ligase, this compound facilitates the ubiquitination of FLT3, marking it for degradation by the 26S proteasome. This results in the removal of the FLT3 protein from the cell, thereby abrogating its downstream signaling and inducing apoptosis in FLT3-dependent AML cells.

RSS0680_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound (FLT3 Degrader) Ternary_Complex Ternary Complex (FLT3-RSS0680-E3) This compound->Ternary_Complex Binds to FLT3 FLT3 FLT3 Protein FLT3->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by this compound Ub_FLT3 Ubiquitinated FLT3 Ternary_Complex->Ub_FLT3 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_FLT3->Proteasome Targeted for Degradation Degraded_FLT3 Degraded FLT3 (Amino Acids) Proteasome->Degraded_FLT3 Degradation

Caption: Proposed mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

The anti-proliferative activity and FLT3 degradation capacity of this compound were evaluated in various AML cell lines.

Cell LineFLT3 StatusIC50 (nM) - Proliferation (72h)DC50 (nM) - FLT3 Degradation (24h)Dmax (%) - Max Degradation
MV4-11FLT3-ITD0.50.1>95
MOLM-13FLT3-ITD1.20.3>95
Kasumi-1FLT3-WT>1000>1000<10
KG-1FLT3-WT>1000>1000<10

Table 1: In Vitro Potency and Efficacy of this compound. IC50 (half-maximal inhibitory concentration), DC50 (half-maximal degradation concentration), and Dmax (maximum degradation) values were determined in AML cell lines with different FLT3 mutational statuses.

In Vivo Efficacy of this compound in a Xenograft Model

The anti-tumor efficacy of this compound was assessed in an MV4-11 xenograft mouse model.

Treatment GroupDosingTumor Growth Inhibition (TGI) (%) at Day 21
VehicleDaily, Oral0
This compound (10 mg/kg)Daily, Oral98
This compound (3 mg/kg)Daily, Oral75

Table 2: In Vivo Anti-Tumor Efficacy of this compound. TGI was calculated at the end of the 21-day study in NOD/SCID mice bearing MV4-11 tumors.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol determines the effect of this compound on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of FLT3 Degradation and Signaling

This protocol assesses the degradation of FLT3 and the inhibition of downstream signaling pathways.

Materials:

  • AML cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-FLT3, anti-phospho-FLT3, anti-STAT5, anti-phospho-STAT5, anti-ERK, anti-phospho-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer on ice for 30 minutes.[2]

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5-10 minutes.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

  • Incubate with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Protocol 3: In Vivo AML Xenograft Mouse Model

This protocol evaluates the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)[4]

  • FLT3-ITD positive AML cells (e.g., MV4-11)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 million MV4-11 cells into the flank of each mouse.[11]

  • Monitor mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[4][11]

  • Administer this compound or vehicle control daily by oral gavage.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamics).

  • Calculate tumor growth inhibition (TGI).

Protocol 4: Pharmacokinetic (PK) Analysis in Mice

This protocol determines the pharmacokinetic profile of this compound.

Materials:

  • CD-1 or C57BL/6 mice

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of this compound to mice via IV or PO route.

  • Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type or Mutated) FLT3_Ligand->FLT3_Receptor Binding p_FLT3 Phosphorylated FLT3 FLT3_Receptor->p_FLT3 Dimerization & Autophosphorylation RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation p_STAT5 p-STAT5 STAT5->p_STAT5 p_STAT5->Proliferation

Caption: Key FLT3 signaling pathways in AML.
Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Viability Cell Viability Assay (IC50) Degradation Western Blot (DC50, Dmax) Viability->Degradation Signaling Western Blot (Signaling Inhibition) Degradation->Signaling PK Pharmacokinetics (Mouse) Signaling->PK Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy PD Pharmacodynamics (FLT3 Degradation in Tumors) Efficacy->PD

Caption: Preclinical evaluation workflow for this compound.

References

Application Notes and Protocols for Investigating Bacterial Stress Survival using the RSS0680 System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against bacterial pathogens, understanding the intricate mechanisms of stress survival is paramount. Bacteria have evolved sophisticated regulatory networks to withstand hostile environments, including oxidative and heat stress. A key player in this defense in certain alphaproteobacteria, such as Rhodobacter sphaeroides, is a small noncoding RNA (sRNA) system involving a precursor transcript, which for the purpose of these notes we will refer to by the designation RSS0680, and its interacting protein partner, CcaF1. This system is integral to the maturation of the CcsR family of sRNAs, which in turn modulate gene expression to enhance bacterial resilience.[1][2][3]

These application notes provide a comprehensive guide for researchers to investigate the role of the this compound/CcsR-CcaF1 system in bacterial stress survival. The detailed protocols and methodologies outlined herein are designed to facilitate the study of this sRNA-mediated stress response, with the ultimate goal of identifying novel targets for antimicrobial drug development.

Signaling Pathway

The this compound-mediated stress survival pathway in Rhodobacter sphaeroides involves the post-transcriptional regulation of gene expression. The precursor transcript containing the this compound sequence is processed to generate mature CcsR sRNAs. This maturation is facilitated by the RNA-binding protein CcaF1.[1][2][3][4] The mature CcsR sRNAs then go on to regulate the expression of target mRNAs involved in metabolic pathways, such as the C1 metabolism and the pyruvate dehydrogenase complex, thereby enabling the bacterium to adapt and survive under conditions of oxidative and heat stress.[1][5]

RSS0680_Signaling_Pathway cluster_stress Stress Conditions cluster_regulation sRNA-mediated Regulation cluster_response Cellular Response stress Oxidative Stress (e.g., H₂O₂) Heat Shock This compound This compound precursor transcript stress->this compound Induces transcription CcsR Mature CcsR sRNAs This compound->CcsR Processing/Maturation CcaF1 CcaF1 (DUF1127 protein) CcaF1->CcsR Facilitates maturation Target_mRNA Target mRNAs (e.g., C1 metabolism, Pyruvate Dehydrogenase Complex) CcsR->Target_mRNA Post-transcriptional regulation Survival Enhanced Bacterial Stress Survival Target_mRNA->Survival Leads to

Diagram 1: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Bacterial Stress Survival Assay

This protocol details the methodology to assess the contribution of the this compound/CcsR-CcaF1 system to bacterial survival under oxidative and heat stress.

Experimental Workflow:

Diagram 2: Bacterial Stress Survival Assay Workflow.

Materials:

  • Wild-type Rhodobacter sphaeroides strain

  • Mutant strains (e.g., deletion of the this compound/CcsR locus or ccaF1)

  • Complemented strains (mutant strain carrying a plasmid with the wild-type gene)

  • Appropriate growth medium (e.g., Sistrom's minimal medium)

  • Hydrogen peroxide (H₂O₂) solution

  • Incubators and shakers

  • Spectrophotometer

  • Agar plates, pipettes, and other standard microbiology equipment

Procedure:

  • Strain Preparation and Growth:

    • Inoculate wild-type, mutant, and complemented strains in the appropriate liquid medium.

    • Grow cultures overnight at 32°C with shaking.

    • The next day, dilute the overnight cultures into fresh medium and grow to mid-logarithmic phase (OD₆₆₀ of ~0.4-0.6).

  • Stress Induction:

    • Oxidative Stress:

      • Divide each culture into two flasks: one control and one for H₂O₂ treatment.

      • To the treatment flask, add H₂O₂ to a final concentration of 1-5 mM (the optimal concentration should be determined empirically for your specific strain and conditions).

      • Incubate both control and treated cultures under the same growth conditions.

    • Heat Shock:

      • Transfer a portion of each mid-log phase culture to a pre-warmed incubator or water bath set to a stress temperature (e.g., 42°C).

      • Maintain a control culture at the optimal growth temperature (32°C).

  • Quantification of Survival:

    • At various time points (e.g., 0, 30, 60, 90, and 120 minutes) after stress induction, collect aliquots from each culture.

    • Perform serial dilutions of the collected samples in fresh medium or a suitable buffer.

    • Plate the dilutions onto agar plates and incubate at 32°C until colonies are visible.

    • Count the number of Colony Forming Units (CFUs) on each plate.

    • Calculate the survival rate as the percentage of CFUs from the stressed culture compared to the control culture at each time point.

Data Presentation:

StrainStress ConditionTime (min)Survival Rate (%)
Wild-TypeOxidative (H₂O₂)0100
30
60
90
120
Δthis compound/ccsROxidative (H₂O₂)0100
30
60
90
120
ΔccaF1Oxidative (H₂O₂)0100
30
60
90
120
Wild-TypeHeat Shock (42°C)0100
30
60
90
120
Δthis compound/ccsRHeat Shock (42°C)0100
30
60
90
120
ΔccaF1Heat Shock (42°C)0100
30
60
90
120
Protocol 2: Analysis of CcsR sRNA Levels by Northern Blot

This protocol allows for the detection and quantification of mature CcsR sRNAs to assess the role of this compound and CcaF1 in their maturation under stress conditions.

Experimental Workflow:

Diagram 3: Northern Blot Analysis Workflow.

Materials:

  • Bacterial cultures (as in Protocol 1)

  • Total RNA extraction kit

  • Denaturing polyacrylamide gels

  • Nylon membrane

  • UV crosslinker

  • Hybridization oven

  • Labeled DNA or RNA probe specific for the CcsR sRNA of interest

  • Hybridization buffer

  • Wash buffers

  • Phosphorimager or X-ray film for detection

Procedure:

  • Sample Collection and RNA Extraction:

    • Grow bacterial strains and induce stress as described in Protocol 1.

    • At desired time points, harvest cells by centrifugation.

    • Extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Northern Blotting:

    • Separate equal amounts of total RNA (e.g., 5-10 µg) on a denaturing polyacrylamide gel.

    • Transfer the RNA from the gel to a nylon membrane using electroblotting.

    • Crosslink the RNA to the membrane using UV light.

  • Hybridization and Detection:

    • Pre-hybridize the membrane in hybridization buffer.

    • Add the labeled CcsR-specific probe and hybridize overnight.

    • Wash the membrane to remove unbound probe.

    • Detect the signal using a phosphorimager or by exposing the membrane to X-ray film.

    • Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., 5S rRNA).

Data Presentation:

StrainStress ConditionTime (min)Relative CcsR sRNA Level (Fold Change)
Wild-TypeOxidative (H₂O₂)01.0
30
60
ΔccaF1Oxidative (H₂O₂)0
30
60
Wild-TypeHeat Shock (42°C)01.0
30
60
ΔccaF1Heat Shock (42°C)0
30
60
Protocol 3: In vivo CcaF1-RNA Interaction Analysis by Co-immunoprecipitation followed by RNA-sequencing (RIP-Seq)

This protocol is designed to identify the RNA molecules that interact with the CcaF1 protein in vivo, providing insights into its regulatory network.

Experimental Workflow:

Diagram 4: RIP-Seq Experimental Workflow.

Materials:

  • R. sphaeroides strain expressing an epitope-tagged CcaF1 (e.g., CcaF1-3xFLAG)

  • Control strain (wild-type or expressing untagged CcaF1)

  • Appropriate growth medium

  • Lysis buffer

  • Anti-FLAG antibody conjugated to magnetic beads

  • Wash buffers

  • RNA extraction reagents

  • Reagents for cDNA library preparation and high-throughput sequencing

Procedure:

  • Strain Growth and Cell Harvest:

    • Grow the CcaF1-tagged and control strains to the desired growth phase.

    • Harvest cells by centrifugation.

  • Co-immunoprecipitation:

    • Lyse the cells to release the CcaF1-RNA complexes.

    • Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the tagged CcaF1 and its associated RNAs.

    • Wash the beads extensively to remove non-specifically bound molecules.

  • RNA Isolation and Sequencing:

    • Elute the RNA from the beads and perform RNA extraction.

    • Prepare a cDNA library from the co-immunoprecipitated RNA.

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Map the sequencing reads to the bacterial genome.

    • Identify RNAs that are significantly enriched in the CcaF1-tagged sample compared to the control. These are the putative CcaF1-interacting RNAs.

Data Presentation:

Enriched RNA TranscriptFunction/AnnotationFold Enrichment (CcaF1-FLAG vs. Control)
CcsR1sRNA, stress response
CcsR2sRNA, stress response
CcsR3sRNA, stress response
CcsR4sRNA, stress response
target_gene_1_mRNA
target_gene_2_mRNA

Conclusion

The application notes and protocols provided here offer a robust framework for investigating the role of the this compound/CcsR-CcaF1 sRNA system in bacterial stress survival. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying this regulatory network, identify novel sRNA targets, and potentially uncover new avenues for the development of antimicrobial agents that target bacterial stress response pathways. The systematic application of these protocols will contribute to a deeper understanding of bacterial pathogenesis and resilience, paving the way for innovative therapeutic strategies.

References

Application Note: Identification of RSS0680 Off-Target Effects Using Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] RSS0680 is a PROTAC known to degrade 23 different kinases, including Adaptor-Associated Kinase 1 (AAK1) and several Cyclin-Dependent Kinases (CDKs), making it a promising candidate for diseases driven by aberrant kinase activity.[2] However, the promiscuous nature of the ligands used in PROTACs can lead to unintended "off-target" effects, where proteins other than the intended targets are degraded, potentially causing toxicity or other adverse effects.[3][4]

This application note provides a detailed protocol for utilizing Tandem Mass Tag (TMT)-based quantitative proteomics to identify and quantify the off-target effects of this compound in a cellular context.[5][6] This powerful methodology allows for the simultaneous identification and relative quantification of thousands of proteins, providing a comprehensive overview of the proteomic changes induced by a compound.[7] By comparing the proteomes of cells treated with this compound to control cells, researchers can pinpoint unintended protein degradation, offering critical insights for drug development and safety assessment.[8][9]

Materials and Methods

Cell Culture and Treatment
  • Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic indication of this compound (e.g., a cell line known to be sensitive to the inhibition of its target kinases).

  • Cell Culture: Culture the selected cell line under standard conditions to ~80% confluency.

  • Treatment: Treat the cells with either this compound at a predetermined effective concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Perform the experiment in biological triplicate for each condition.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteome. A recommended lysis buffer is 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with a protease inhibitor cocktail.

Protein Digestion and TMT Labeling

This protocol is based on a standard TMT-based quantitative proteomics workflow.[10][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a compatible assay, such as the bicinchoninic acid (BCA) assay.

  • Reduction and Alkylation:

    • Take an equal amount of protein from each sample (e.g., 100 µg).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using a methanol-chloroform precipitation method to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM triethylammonium bicarbonate, TEAB).

    • Digest the proteins into peptides using a sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

  • TMT Labeling:

    • Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge.

    • Label each peptide sample with a unique TMT isobaric tag according to the manufacturer's instructions. For example, use TMTpro™ 18-plex reagents to label up to 18 samples simultaneously.

    • Quench the labeling reaction with hydroxylamine.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled peptide samples in equal amounts.

    • Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.[3]

LC-MS/MS Analysis
  • Instrumentation: Analyze the fractionated peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.[12]

  • LC Separation: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Acquire full MS scans in the Orbitrap at a high resolution (e.g., 120,000).

    • Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans in the Orbitrap at a high resolution (e.g., 50,000) to identify the peptides and quantify the TMT reporter ions.[13]

Data Analysis
  • Database Searching: Search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a suitable search engine like MaxQuant or Proteome Discoverer.[14][15]

  • Protein Identification and Quantification:

    • Set the search parameters to include trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and N-terminal acetylation as variable modifications.

    • Identify proteins with a false discovery rate (FDR) of <1%.

    • Quantify the relative abundance of each protein based on the intensities of the TMT reporter ions.

  • Statistical Analysis:

    • Normalize the protein abundance data to account for variations in sample loading.

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially abundant between the this compound-treated and vehicle control groups.

    • Proteins with a p-value < 0.05 and a fold change > 1.5 (or < 0.67) are typically considered significantly altered.

Results

The quantitative proteomics analysis will generate a comprehensive list of proteins identified and quantified in the experiment. The data should be presented in a clear and structured table to facilitate interpretation and comparison.

Table 1: Representative Quantitative Proteomics Data of Proteins Significantly Altered by this compound Treatment.

Protein NameGene NameUniProt Acc.Fold Change (this compound/Control)p-valueFunction
Cyclin-dependent kinase 1CDK1P064930.250.001Known Target: Cell cycle regulation
Adaptor-associated kinase 1AAK1Q8WXXA0.310.003Known Target: Clathrin-mediated endocytosis
Casein kinase II subunit alphaCSNK2A1P684000.450.008Potential Off-Target: Signal transduction
Mitogen-activated protein kinase 1MAPK1P284821.850.012Potential Off-Target: ERK signaling pathway
Apoptosis regulator BAXBAXQ078122.100.005Potential Off-Target: Apoptosis
14-3-3 protein zeta/deltaYWHAZP631040.550.021Potential Off-Target: Signal transduction
Heat shock protein HSP 90-alphaHSP90AA1P079001.620.035Potential Off-Target: Protein folding

This table presents hypothetical data for illustrative purposes.

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the experimental process and the potential biological implications of the findings, diagrams can be generated using the DOT language within a Graphviz framework.

G cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis digestion Protein Digestion lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling pooling Sample Pooling & Fractionation tmt_labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms data_analysis Database Search & Quantification lc_ms->data_analysis statistical_analysis Statistical Analysis data_analysis->statistical_analysis off_target_id Off-Target Identification statistical_analysis->off_target_id

Caption: Experimental workflow for quantitative proteomic analysis of this compound off-target effects.

G cluster_erk ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound (Potential Off-Target Effect) This compound->ERK

Caption: Potential off-target effect of this compound on the ERK signaling pathway.

G cluster_akt Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Survival Cell Survival AKT->Cell_Survival This compound This compound (Potential Off-Target Effect) This compound->AKT

Caption: Potential off-target effect of this compound on the Akt signaling pathway.

G cluster_apoptosis Apoptosis Pathway Bcl2 Bcl-2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (Potential Off-Target Effect) This compound->Bax

Caption: Potential off-target modulation of the apoptosis pathway by this compound.

Discussion

The identification of proteins that are significantly altered in abundance following this compound treatment is the first step in characterizing its off-target profile. Proteins that are not among the 23 known targets and show significant downregulation are potential off-target degradation substrates. Conversely, proteins that are significantly upregulated may be part of compensatory signaling pathways or cellular stress responses.

It is crucial to validate the most compelling off-target candidates using orthogonal methods, such as Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring, SRM). Further functional studies can then be designed to elucidate the biological consequences of these off-target interactions. Understanding the full spectrum of a PROTAC's cellular effects is essential for its safe and effective development as a therapeutic agent. This quantitative proteomics workflow provides a robust and comprehensive approach to achieving this critical goal.

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for RSS0680 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a compound with its target protein in a cellular environment.[1][2][3] The core principle of CETSA lies in the ligand-induced stabilization of the target protein. When a small molecule like RSS0680 binds to its target, it generally increases the protein's resistance to thermal denaturation.[1][4] This change in thermal stability can be quantified to confirm direct target interaction within intact cells or cell lysates, providing valuable insights into drug efficacy and mechanism of action.[2][3]

These application notes provide a detailed protocol for utilizing CETSA to verify the target engagement of a hypothetical compound, this compound. The protocols described herein cover two primary CETSA formats: the melt curve (or thermal shift) experiment and the isothermal dose-response (ITDR) experiment.[5]

Principle of CETSA

The fundamental principle of CETSA is that the binding of a ligand (e.g., this compound) to its target protein alters the protein's thermal stability. In most cases, ligand binding stabilizes the protein, leading to a higher melting temperature (Tm), the temperature at which 50% of the protein is denatured.

In a typical CETSA experiment, cells or cell lysates are treated with the compound of interest or a vehicle control. The samples are then heated to a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperatures. Ligand-bound proteins, being more stable, will remain in their soluble, native state at higher temperatures. Following heat treatment, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting, mass spectrometry, or proximity extension assay (PEA).[2][6][7][8]

A positive shift in the melting curve or a concentration-dependent increase in the soluble protein fraction at a fixed temperature indicates target engagement.

Key Experimental Formats

There are two main experimental designs for CETSA:

  • Melt Curve (Thermal Shift) CETSA : This format is used to determine the change in the melting temperature (ΔTm) of the target protein upon ligand binding.[5] Cells are treated with a fixed, saturating concentration of the compound and a vehicle control. Aliquots are then heated across a temperature gradient. The resulting data are plotted as the fraction of soluble protein versus temperature to generate melting curves.

  • Isothermal Dose-Response (ITDR) CETSA : This approach is used to determine the potency of the compound in stabilizing its target at a single, fixed temperature.[5] This temperature is typically chosen from the melt curve experiment to be in the range where the protein is partially denatured. Cells are treated with a range of compound concentrations, heated at the chosen temperature, and the amount of soluble protein is quantified. This allows for the determination of an EC50 value for target engagement.

Experimental Protocols

Part 1: Melt Curve CETSA for this compound

This protocol aims to determine the thermal shift of the target protein upon binding of this compound.

Materials:

  • Cell line expressing the target of interest

  • Cell culture medium and reagents

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow until they reach 70-80% confluency.

    • Treat the cells with a final concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined incubation time (e.g., 1-3 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with ice-cold PBS containing protease and phosphatase inhibitors.

    • Harvest the cells by scraping and resuspend them in ice-cold PBS with inhibitors.

    • (Optional: Intact Cell CETSA) Aliquot the cell suspension directly into PCR tubes.

    • (Optional: Lysate CETSA) Lyse the cells using an appropriate lysis buffer and centrifuge to pellet cell debris. Collect the supernatant (lysate) and aliquot into PCR tubes.

  • Heat Shock:

    • Place the PCR tubes containing cell suspension or lysate in a thermal cycler.

    • Apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) at each temperature. Include a non-heated control sample (room temperature or 37°C).

  • Protein Extraction (for intact cell CETSA):

    • After the heat shock, lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C) or by adding lysis buffer.[9]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control for each sample.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized target protein signal as a function of temperature for both the this compound-treated and vehicle-treated samples to generate melting curves.

    • Determine the melting temperature (Tm) for each curve. The change in melting temperature (ΔTm) is calculated as Tm(this compound) - Tm(Vehicle).

Part 2: Isothermal Dose-Response (ITDR) CETSA for this compound

This protocol aims to determine the EC50 of this compound for target engagement.

Procedure:

  • Cell Culture and Treatment:

    • Prepare cell cultures as described in the melt curve protocol.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for the same incubation time as in the melt curve experiment.

  • Cell Harvesting and Heat Shock:

    • Harvest the cells as previously described.

    • Heat all samples at a single, fixed temperature for 3-5 minutes. This temperature should be selected from the melt curve experiment, ideally a temperature that results in approximately 50% denaturation of the target protein in the vehicle-treated sample. Include a non-heated control for each concentration.

  • Protein Extraction, Sample Preparation, and Western Blotting:

    • Follow the same procedures for protein extraction, sample preparation, and Western blotting as outlined in the melt curve protocol.

  • Data Analysis:

    • Quantify and normalize the band intensities for the target protein.

    • Plot the normalized target protein signal as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.

Data Presentation

The quantitative data from CETSA experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical Melt Curve CETSA Data for this compound Target Engagement

TreatmentTemperature (°C)Normalized Soluble Target Protein (%)
Vehicle (DMSO)40100
4595
5080
5550
6020
655
This compound (10 µM) 40100
45100
5098
5585
6060
6530

Table 2: Hypothetical Isothermal Dose-Response CETSA Data for this compound

(Fixed Temperature: 55°C)

This compound Conc. (µM)Normalized Soluble Target Protein (%)
0 (Vehicle)50
0.0155
0.165
180
1085
10086

Table 3: Summary of Hypothetical CETSA Results for this compound

ParameterValue
Tm (Vehicle)55°C
Tm (this compound)60.5°C
ΔTm +5.5°C
EC50 (ITDR) 0.5 µM

Visualizations

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Heat Shock & Lysis cluster_analysis Analysis cluster_output Results cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (this compound or Vehicle) cell_culture->compound_treatment harvesting 3. Cell Harvesting compound_treatment->harvesting heat_shock 4. Heat Shock (Temperature Gradient or Isothermal) harvesting->heat_shock lysis 5. Cell Lysis & Centrifugation heat_shock->lysis supernatant 6. Collect Soluble Fraction lysis->supernatant western_blot 7. Western Blot supernatant->western_blot data_analysis 8. Data Analysis (Melt Curve / Dose-Response) western_blot->data_analysis delta_tm ΔTm data_analysis->delta_tm ec50 EC50 data_analysis->ec50 Signaling_Pathway cluster_pathway Cellular Signaling Cascade cluster_inhibition Drug Action receptor Receptor kinase1 Kinase A (Target Protein) receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response This compound This compound This compound->kinase1 Inhibition of Target Engagement (Measured by CETSA)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting RSS0680-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RSS0680. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound-mediated protein degradation. If you are experiencing a lack of protein degradation, this guide offers a structured approach to identifying and resolving the underlying issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a targeted protein degrader, likely a Proteolysis Targeting Chimera (PROTAC) or a molecular glue. It functions by forming a ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3][4] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[2][4][5]

Q2: What are the most common reasons for a lack of this compound-induced protein degradation?

A2: Several factors can contribute to the failure of this compound to induce protein degradation. These include:

  • Compound-related issues: Poor solubility, instability, or low cell permeability of this compound.[1]

  • Cell-based issues: Low expression of the target protein or the specific E3 ligase recruited by this compound in the chosen cell line.[6][7] The cellular context significantly influences the activity of a degrader.[7]

  • Experimental conditions: Suboptimal concentration of this compound (due to the "hook effect"), inappropriate treatment duration, or issues with the detection method (e.g., Western blotting).[1][6][8]

  • Ternary complex formation: Inefficient formation of the key ternary complex (Target Protein - this compound - E3 Ligase) is a critical failure point.[2]

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC, like this compound, decreases at very high concentrations.[1][6][8] This occurs because the bifunctional nature of the molecule leads to the formation of non-productive binary complexes (this compound-Target Protein or this compound-E3 Ligase) at high concentrations, which prevents the formation of the productive ternary complex required for degradation.[6][8] To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration window for maximal degradation.[6]

Troubleshooting Guide

If you are not observing the expected degradation of your target protein with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound and Experimental Setup

The first step is to rule out fundamental issues with the compound and your experimental workflow.

Question: Is my this compound compound active and is my experimental setup appropriate?

Answer:

To address this, you should perform a series of initial validation experiments.

  • Confirm Compound Integrity: Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.

  • Optimize Concentration (Dose-Response Curve): It is critical to test a wide range of this compound concentrations to determine the optimal dose and to identify a potential "hook effect".[6][8]

  • Optimize Treatment Duration (Time-Course Experiment): The kinetics of protein degradation can vary.[6] A time-course experiment will help identify the optimal incubation time.

Experimental Protocols

Protocol 1: Dose-Response Experiment

Objective: To determine the optimal concentration of this compound for target protein degradation and to assess for a potential "hook effect".

Methodology:

  • Cell Seeding: Seed your cells of interest in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test is from 0.1 nM to 10 µM.[6] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a fixed time, for example, 24 hours.[6]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis: Perform a Western blot to detect the levels of your target protein. Load equal amounts of protein for each sample and include a loading control (e.g., GAPDH, β-actin) to normalize the data.[6]

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of target protein remaining relative to the vehicle control against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

Parameter Description
DC50 The concentration of this compound that results in 50% degradation of the target protein.[6]
Dmax The maximal percentage of target protein degradation achievable with this compound.[6]
Protocol 2: Time-Course Experiment

Objective: To determine the optimal treatment duration for this compound-induced protein degradation.

Methodology:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat the cells with an optimal concentration of this compound (determined from the dose-response experiment, e.g., 3-5x DC50) and a vehicle control.[8]

  • Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24, 48 hours).[6]

  • Sample Collection and Analysis: At each time point, harvest the cells and perform cell lysis, protein quantification, and Western blot analysis as described in Protocol 1.

  • Data Analysis: Plot the percentage of target protein remaining against time to observe the degradation kinetics.

Step 2: Investigate Cell Line-Specific Factors

If the initial troubleshooting steps do not resolve the issue, the problem may lie within the specific biology of your chosen cell line.

Question: Is my cell line suitable for this compound-mediated degradation?

Answer:

The efficacy of a targeted protein degrader is highly dependent on the cellular context.[7] Key factors to consider are the expression levels of the target protein and the E3 ligase that this compound recruits.

  • Verify Target Protein Expression: Confirm that your cell line expresses the target protein at a detectable level.

  • Verify E3 Ligase Expression: this compound requires a specific E3 ligase (e.g., Cereblon or VHL) to function. You must verify that your cell line expresses sufficient levels of the correct E3 ligase.[6][7]

Experimental Protocols

Protocol 3: Verification of Target and E3 Ligase Expression

Objective: To confirm the expression of the target protein and the relevant E3 ligase in the experimental cell line.

Methodology:

  • Sample Preparation: Prepare cell lysates from your experimental cell line and a positive control cell line known to express the target protein and the E3 ligase.

  • Western Blot Analysis: Perform a Western blot using specific primary antibodies against your target protein and the E3 ligase (e.g., anti-Cereblon or anti-VHL).

  • Data Analysis: Compare the expression levels in your cell line to the positive control. The absence or very low expression of either protein could explain the lack of degradation.

Component Expected Result for Successful Degradation Troubleshooting Step if Result is Negative
Target Protein Detectable expression in your cell line.Choose a different cell line with known target expression.
E3 Ligase (e.g., CRBN, VHL) Detectable expression in your cell line.[6]Choose a cell line with higher E3 ligase expression.[7]
Step 3: Confirm the Mechanism of Action

If you observe some degradation but it is weak or inconsistent, it is important to confirm that the observed effect is due to the intended mechanism of action.

Question: Is the observed protein reduction due to proteasomal degradation mediated by the E3 ligase?

Answer:

To confirm the mechanism, you can perform experiments to block the key components of the degradation pathway.

  • Proteasome Inhibition: If this compound works through the ubiquitin-proteasome system, inhibiting the proteasome should rescue the degradation of the target protein.[2]

  • E3 Ligase Competition: Co-treatment with a high concentration of the ligand that binds to the E3 ligase (e.g., thalidomide for Cereblon, or a VHL ligand for VHL) should compete with this compound and prevent degradation.[2]

Experimental Protocols

Protocol 4: Proteasome Inhibition Assay

Objective: To confirm that the degradation of the target protein is dependent on the proteasome.

Methodology:

  • Cell Seeding and Treatment: Seed cells and pre-treat them with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

  • Co-treatment: Add this compound at its optimal concentration to the cells already treated with the proteasome inhibitor. Include control groups with vehicle, this compound alone, and the proteasome inhibitor alone.

  • Incubation and Analysis: Incubate for the optimal duration and then perform Western blot analysis as previously described.

  • Expected Outcome: The degradation of the target protein by this compound should be prevented or significantly reduced in the presence of the proteasome inhibitor.

Protocol 5: E3 Ligase Competition Assay

Objective: To confirm the involvement of the specific E3 ligase in the degradation process.

Methodology:

  • Cell Seeding and Pre-treatment: Seed cells and pre-treat them with a high concentration of the competing E3 ligase ligand for 1-2 hours.

  • Co-treatment: Add this compound at its optimal concentration.

  • Incubation and Analysis: Incubate for the optimal duration and perform Western blot analysis.

  • Expected Outcome: The competing ligand should block the degradation of the target protein by this compound.

Visualizing the Process

To better understand the troubleshooting workflow and the underlying mechanism, the following diagrams are provided.

RSS0680_Mechanism cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (Target-RSS0680-E3) This compound->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of this compound-induced protein degradation.

Troubleshooting_Workflow Start No/Low Degradation Observed Step1 Step 1: Verify Compound & Experimental Setup Start->Step1 Check1 Dose-Response & Time-Course OK? Step1->Check1 Check1->Step1 No, Optimize Step2 Step 2: Investigate Cell Line Factors Check1->Step2 Yes Check2 Target & E3 Ligase Expressed? Step2->Check2 Step3 Step 3: Confirm Mechanism of Action Check2->Step3 Yes Reassess Re-evaluate Compound or Target Check2->Reassess No, Change Cell Line Check3 Proteasome & E3 Ligase Dependent? Step3->Check3 Success Degradation Achieved Check3->Success Yes Check3->Reassess No

Caption: Troubleshooting workflow for lack of degradation.

Decision_Tree Q1 Is there any protein degradation? A1_No No Degradation Q1->A1_No No A1_Yes Weak/Inconsistent Degradation Q1->A1_Yes Yes Q2 Did you perform a dose-response and time-course experiment? A1_No->Q2 Q3 Is the target protein and E3 ligase expressed? A1_Yes->Q3 A2_No Action: Perform dose-response and time-course experiments. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes A2_Yes->Q3 A3_No Action: Change cell line or overexpress missing component. Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Is degradation rescued by proteasome inhibitor? A3_Yes->Q4 A4_No Action: Degradation is likely not proteasome-mediated. Re-evaluate. Q4->A4_No No A4_Yes Yes Q4->A4_Yes Yes

Caption: Decision tree for troubleshooting degradation issues.

References

RSS0680 Immunoassay Kit Technical Support Center: Overcoming the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions (FAQs) to address the high-dose hook effect that may be encountered during RSS0680 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect and why does it occur in the this compound assay?

A1: The hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in one-step sandwich immunoassays like the this compound kit.[1][2] It leads to a paradoxically low signal at extremely high concentrations of the analyte, which can result in falsely low or negative results.[1][3] This occurs when an excess of analyte saturates both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex necessary for signal generation.[4][5] Instead, the antibodies become individually saturated, and unbound detection antibodies are washed away, leading to a decreased signal.[3]

Q2: How can I identify if my this compound experiment is affected by the hook effect?

A2: A common method to detect the hook effect is to test a sample at several serial dilutions.[3][6][7] If a diluted sample, after correcting for the dilution factor, yields a higher concentration than the undiluted or less-diluted sample, it is a strong indication of the hook effect.[7][8] For instance, if a 1:10 dilution of a sample gives a calculated concentration significantly higher than the neat sample, the hook effect is likely present.

Q3: What are the primary methods to overcome the hook effect in my this compound experiments?

A3: There are two main strategies to mitigate the hook effect:

  • Sample Dilution: This is the most common and practical approach.[1][9] By diluting the sample, you reduce the analyte concentration to fall within the assay's linear range, thus avoiding the antibody saturation that causes the hook effect.[6]

  • Two-Step Assay Protocol: Converting the one-step assay into a two-step protocol can also eliminate the hook effect.[1] This involves incubating the sample with the capture antibody first, then washing away the excess analyte before adding the detection antibody.[8] This prevents the detection antibody from being saturated by free analyte in the solution.

Troubleshooting Guides

Guide 1: Systematic Sample Dilution to Mitigate the Hook Effect

This guide provides a step-by-step protocol for performing a dilution series to identify and overcome the hook effect.

Experimental Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of your sample using the recommended assay diluent. A common starting point is to prepare 1:10, 1:100, and 1:1000 dilutions.

  • Run the Assay: Analyze the neat (undiluted) sample and all prepared dilutions according to the this compound kit protocol.

  • Calculate Concentrations: Determine the concentration of the analyte in each diluted sample from the standard curve.

  • Correct for Dilution: Multiply the measured concentration of each diluted sample by its corresponding dilution factor to obtain the corrected concentration.

  • Analyze the Results: Compare the corrected concentrations across the dilution series. If the concentrations increase with dilution and then plateau, you have successfully diluted past the hook effect. The correct concentration of your sample is in the plateau region.

Data Presentation:

SampleDilution FactorMeasured Concentration (ng/mL)Corrected Concentration (ng/mL)Interpretation
A1 (Neat)150150Potential Hook Effect
A1085850Hook Effect Likely
A100121200Accurate Result
A10001.11100Accurate Result

In the example above, the corrected concentration increases significantly from the neat sample to the 1:100 dilution, indicating a hook effect in the less diluted samples. The results from the 1:100 and 1:1000 dilutions are consistent, suggesting that these dilutions have overcome the hook effect and provide an accurate measurement of the analyte concentration.

Guide 2: Modifying the this compound Protocol to a Two-Step Assay

For persistent issues with the hook effect or for sample matrices known to have very high analyte concentrations, modifying the protocol to a two-step wash process is recommended.

Experimental Protocol:

  • Capture Antibody Incubation: Add your samples (and standards) to the wells coated with the capture antibody. Incubate as per the kit instructions.

  • First Wash Step: Wash the wells thoroughly with the provided wash buffer to remove unbound analyte.

  • Detection Antibody Incubation: Add the detection antibody to the wells. Incubate for the recommended time.

  • Second Wash Step: Perform another wash step to remove unbound detection antibody.

  • Substrate Addition and Reading: Proceed with the remaining steps of the this compound protocol (substrate addition, incubation, and plate reading).

Visual Guides

Signaling Pathways and Experimental Workflows

HookEffectMechanism cluster_0 Optimal Concentration cluster_1 High Analyte Concentration (Hook Effect) CaptureAb1 Capture Ab Analyte1 Analyte CaptureAb1->Analyte1 Sandwich1 Sandwich Complex (Signal) DetectionAb1 Detection Ab Analyte1->DetectionAb1 DetectionAb1->Sandwich1 CaptureAb2 Capture Ab Analyte2_1 Excess Analyte CaptureAb2->Analyte2_1 NoSandwich No Sandwich (Low Signal) Analyte2_2 Excess Analyte DetectionAb2 Detection Ab DetectionAb2->Analyte2_2

Caption: Mechanism of the Hook Effect in a Sandwich Immunoassay.

DilutionWorkflow Start High Concentration Sample Dilute1 Prepare 1:10 Dilution Start->Dilute1 Dilute2 Prepare 1:100 Dilution Start->Dilute2 Dilute3 Prepare 1:1000 Dilution Start->Dilute3 RunAssay Run this compound Assay on Neat and Diluted Samples Dilute1->RunAssay Dilute2->RunAssay Dilute3->RunAssay Calculate Calculate Corrected Concentrations RunAssay->Calculate Analyze Analyze Results for Concentration Plateau Calculate->Analyze Result Report Concentration from Plateau Region Analyze->Result Plateau Observed Hook Hook Effect Detected Analyze->Hook No Plateau TroubleshootingLogic Start Unexpectedly Low Results SuspectHook Suspect Hook Effect? Start->SuspectHook Dilute Perform Serial Dilution SuspectHook->Dilute CheckDilution Corrected Concentration Increases with Dilution? Dilute->CheckDilution HookConfirmed Hook Effect Confirmed. Use Diluted Sample Result. CheckDilution->HookConfirmed Yes NoHook No Hook Effect. Troubleshoot Other Assay Parameters. CheckDilution->NoHook No TwoStep Consider Two-Step Assay Protocol HookConfirmed->TwoStep For future experiments

References

Technical Support Center: Enhancing Cellular Permeability of RSS0680

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of RSS0680, a PROTAC with protein kinase degradation activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific protein kinases. It is composed of a kinase inhibitor (FLT3-IN-17), a linker, and a ligand for an E3 ubiquitin ligase.[1] Its primary application is in research to study the effects of targeted protein degradation on various cellular pathways and to investigate diseases driven by aberrant kinase activity.[1]

Q2: I am not observing the expected downstream effects of kinase degradation in my cell-based assays. Could this be a problem with this compound's cellular permeability?

A2: Yes, a lack of cellular effect is a common indication of poor cellular permeability. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe the desired biological outcome. Other potential issues to consider include compound stability, incorrect dosage, or cell line-specific resistance mechanisms.

Q3: How can I determine if this compound has poor permeability in my experimental system?

A3: You can assess cellular permeability through several methods. A common approach is to compare the compound's activity in intact cells versus permeabilized cells or in a cell-free system. A significant increase in potency in a permeabilized or cell-free system suggests that the cell membrane is a barrier to the compound's activity.[2] Additionally, analytical techniques such as mass spectrometry can be used to quantify the intracellular concentration of this compound.

Q4: What are the general strategies to improve the cellular uptake of a small molecule like this compound?

A4: Several strategies can be employed to enhance the cellular permeability of small molecules. These include:

  • Prodrug Modifications: Chemically modifying the molecule to a more permeable form that is converted to the active drug inside the cell.[3][4][5][6][7][8]

  • Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate its entry into cells.[9][10][11][12][13]

  • Use of Cell-Penetrating Peptides (CPPs): Conjugating the molecule to a short peptide that can actively transport it across the cell membrane.[14][15][16][17][18][19]

  • Permeability Enhancers: Co-administration of agents that transiently increase the permeability of the cell membrane.

Troubleshooting Guide

This guide provides structured approaches to address suspected issues with this compound's cellular permeability.

Problem 1: Low or no target degradation observed in whole-cell assays.

Possible Cause: Insufficient intracellular concentration of this compound due to poor membrane permeability.

Troubleshooting Steps:

  • Confirm Compound Integrity: Before proceeding, ensure the compound has not degraded. Verify its identity and purity using analytical methods like LC-MS and NMR.

  • Optimize Treatment Conditions: Titrate the concentration of this compound and the treatment duration. It's possible that higher concentrations or longer incubation times are needed to achieve a sufficient intracellular dose.

  • Assess Permeability with a Permeabilized Cell Assay:

    • Objective: To determine if the cell membrane is limiting the activity of this compound.

    • Methodology: Compare the dose-response of this compound in intact cells versus cells permeabilized with a mild detergent (e.g., digitonin or saponin).

    • Expected Outcome: If this compound is significantly more potent in permeabilized cells, it indicates a permeability issue.

Problem 2: Confirmed low cellular permeability of this compound.

Possible Solutions & Experimental Protocols:

Here we outline three common strategies to enhance the cellular uptake of small molecules.

Solution 1: Prodrug Approach

The prodrug strategy involves masking polar functional groups of a drug with lipophilic moieties to increase its passive diffusion across the cell membrane.[8] Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active compound.

  • Experimental Protocol: Designing a Lipophilic Prodrug of this compound

    • Identify Modifiable Functional Groups: Analyze the structure of this compound to identify polar functional groups (e.g., hydroxyl, carboxyl, or amine groups) that can be temporarily masked.

    • Select a Promoietv: Choose a lipophilic promoiety that can be attached to the identified functional group via a cleavable linker (e.g., an ester or carbonate). The choice of promoiety and linker should be guided by the desire to increase lipophilicity and ensure efficient cleavage by intracellular esterases or other enzymes.

    • Synthesis: Synthesize the prodrug by chemically conjugating the promoiety to this compound.

    • In Vitro Evaluation:

      • Assess the chemical stability of the prodrug in physiological buffer.

      • Evaluate its conversion to the active this compound in the presence of cell lysates or purified enzymes.

      • Test the permeability of the prodrug using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayer assay.

      • Compare the biological activity (i.e., target degradation) of the prodrug to the parent this compound in a cell-based assay.

Solution 2: Nanoformulation

Encapsulating this compound into nanoparticles can improve its solubility, stability, and cellular uptake.[9][10][11][12] Liposomes and polymeric nanoparticles are common choices.

  • Experimental Protocol: Formulation of this compound in Liposomes

    • Lipid Selection: Choose a lipid composition for the liposomes. A common starting point is a mixture of a phospholipid (e.g., DOPC), cholesterol, and a PEGylated lipid (to improve stability).

    • Liposome Preparation (Thin-Film Hydration Method):

      • Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform/methanol).

      • Evaporate the solvent under reduced pressure to form a thin lipid film.

      • Hydrate the film with an aqueous buffer by vortexing or sonication to form multilamellar vesicles.

      • Extrude the vesicle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

    • Characterization:

      • Determine the particle size and zeta potential using dynamic light scattering (DLS).

      • Measure the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).

    • Cellular Uptake Studies:

      • Treat cells with the this compound-loaded liposomes.

      • Quantify the intracellular concentration of this compound over time using LC-MS.

      • Assess the biological activity of the liposomal formulation by measuring target protein degradation.

Solution 3: Conjugation with Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse the cell membrane and can be used to deliver a variety of cargo molecules, including small molecules.[14][15][16][18]

  • Experimental Protocol: Conjugation of this compound to a CPP

    • CPP Selection: Choose a well-characterized CPP, such as TAT peptide (YGRKKRRQRRR) or Penetratin.

    • Linker Strategy: Design a linker to covalently attach this compound to the CPP. The linker can be cleavable (e.g., disulfide or ester-based) or non-cleavable. A cleavable linker is often preferred to release the active compound inside the cell.

    • Synthesis and Purification: Synthesize the this compound-CPP conjugate using solid-phase peptide synthesis or by conjugating the two components in solution. Purify the conjugate using HPLC.

    • Cellular Uptake and Activity:

      • Confirm cellular entry of the conjugate, for example, by using a fluorescently labeled CPP.

      • Compare the biological activity of the this compound-CPP conjugate to that of the unconjugated this compound in a cell-based assay.

Data Presentation

Table 1: Comparison of Strategies to Improve Cellular Permeability

StrategyPrincipleAdvantagesDisadvantages
Prodrug Increase lipophilicity for passive diffusion.[8]Well-established approach, can be synthetically straightforward.Requires intracellular activation, potential for off-target effects of the prodrug.
Nanoformulation Encapsulation for endocytic uptake.[9][10]Can improve solubility and stability, allows for targeted delivery.[9][11]Complex formulation and characterization, potential for immunogenicity.
CPP Conjugation Active transport across the membrane.[14][15]Highly efficient for a variety of cargos, can target specific organelles.[18]Can be synthetically challenging, potential for non-specific uptake.[14]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_evaluation Evaluation A Low/No Target Degradation B Confirm Compound Integrity A->B C Optimize Treatment Conditions B->C D Permeabilized Cell Assay C->D E Prodrug Approach D->E Permeability Issue Confirmed F Nanoformulation D->F Permeability Issue Confirmed G CPP Conjugation D->G Permeability Issue Confirmed H Synthesize/Formulate E->H F->H G->H I Characterize & Test Permeability H->I J Assess Biological Activity I->J K Improved Target Degradation J->K Successful Outcome

Caption: Troubleshooting workflow for addressing low cellular permeability of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular RSS0680_out This compound RSS0680_in This compound RSS0680_out->RSS0680_in Cellular Uptake (Permeability Barrier) TernaryComplex Ternary Complex (Kinase-RSS0680-E3) RSS0680_in->TernaryComplex TargetKinase Target Kinase TargetKinase->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound and the critical cellular permeability step.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of RSS0680

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of RSS0680, a multi-kinase targeting PROTAC (Proteolysis Targeting Chimera).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: this compound is a heterobifunctional PROTAC designed to induce the degradation of specific protein kinases.[1][2] It functions by simultaneously binding to a target kinase and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] this compound has been shown to degrade a broad range of kinases, making it a potent tool for studying cellular processes regulated by these enzymes.[1]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects with a PROTAC like this compound can arise from several sources:

  • The Kinase-Binding Moiety (Warhead): The small molecule inhibitor component of this compound may bind to kinases other than the intended primary targets.

  • The E3 Ligase Ligand: The portion of this compound that recruits the E3 ligase could have unintended biological activities.

  • Ternary Complex Formation: The formation of a stable ternary complex (this compound:Kinase:E3 Ligase) is crucial for degradation. Off-target degradation can occur if this compound facilitates the formation of ternary complexes with unintended kinases.[4]

  • "Off-target" of the intended on-target: The degradation of a bona fide target kinase may lead to downstream effects that are misinterpreted as direct off-target effects of the compound.

Q3: How can I be sure that the phenotype I observe is due to the degradation of my target of interest?

A3: Validating that an observed phenotype is a direct result of the degradation of your intended target is a critical step. A multi-faceted approach is recommended:

  • Use Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[5]

  • Genetic Knockdown/Knockout: The gold-standard for target validation is to use techniques like CRISPR-Cas9 or siRNA to eliminate the expression of the intended target.[5] If the phenotype is still present after treatment with this compound in the absence of the target protein, it is likely due to an off-target effect.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase that does not bind to this compound should rescue the on-target effects but not the off-target effects.[6]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at effective concentrations.

Possible Cause Troubleshooting Step Expected Outcome
Off-target kinase degradation1. Perform a proteome-wide analysis (e.g., global proteomics) to identify all degraded proteins at the cytotoxic concentration.[4] 2. Compare the degradation profile with known toxicity-mediating kinases.1. Identification of unintended degraded proteins. 2. If a known toxicity-mediating kinase is degraded, consider using a more selective degrader if available.
On-target toxicity1. Titrate this compound to the lowest effective concentration that still results in degradation of the target of interest.[5] 2. Confirm if the observed cytotoxicity is consistent with the known function of the target kinase.1. Reduced cytotoxicity at lower concentrations while maintaining on-target degradation. 2. Confirmation that the toxicity is an expected consequence of degrading the target.
Compound solubility issues1. Verify the solubility of this compound in your cell culture medium. 2. Visually inspect for any precipitation.1. Ensures that the observed effects are due to the soluble compound and not aggregates.

Issue 2: Inconsistent results between different cell lines.

Possible Cause Troubleshooting Step Expected Outcome
Variable expression of the target kinase1. Confirm the expression levels of the intended target kinase in all cell lines using Western Blot or qPCR.1. Correlation of this compound efficacy with target protein expression levels.
Differential expression of E3 ligase components1. Verify the expression of the E3 ligase components (e.g., CRBN, VHL) that this compound recruits in the different cell lines.1. Understanding if the degradation machinery is a limiting factor in certain cell lines.
Presence of cell line-specific off-targets1. Perform proteomic profiling in the different cell lines to identify cell line-specific degraded proteins.1. Identification of off-targets that may be responsible for the differential response.

Data Presentation

Table 1: Known Kinases Degraded by this compound

The following table summarizes a partial list of kinases known to be degraded by this compound.[1] It is important to note that the efficiency of degradation can vary between cell lines and experimental conditions.

Kinase FamilyDegraded Kinases
Cyclin-Dependent Kinases (CDK)CDK1, CDK2, CDK4, CDK6, CDK16
Mitogen-Activated Protein Kinases (MAPK)MAPK6, MAPKAPK5
Adaptor-Associated KinaseAAK1
Other KinasesWEE1, GAK, LATS1, LIMK2, MARK2, MARK4, MKNK2, NEK9, RPS6KB1, SIK2, SNRK, STK17A, STK17B, STK35, EIF2AK4

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation This compound This compound Ternary_Complex Ternary Complex (Target:this compound:E3) This compound->Ternary_Complex Target Target Kinase Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC like this compound.

Off_Target_Workflow cluster_1 Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype Titration Perform Dose-Response (Lowest Effective Concentration) Start->Titration Proteomics Proteomic Profiling (Identify all degraded proteins) Titration->Proteomics Bioinformatics Bioinformatic Analysis (Identify potential off-targets) Proteomics->Bioinformatics Validation Validate Off-Targets Bioinformatics->Validation Genetic Genetic Knockdown/Knockout of Putative Off-Target Validation->Genetic Rescue Rescue Experiment with Resistant Mutant of On-Target Validation->Rescue Conclusion Distinguish On-Target vs. Off-Target Phenotype Genetic->Conclusion Rescue->Conclusion

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic cluster_2 Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed? Inactive_Control Phenotype Persists with Inactive Control Compound? Start->Inactive_Control Yes1 Yes Inactive_Control->Yes1 No1 No Inactive_Control->No1 Scaffold_Effect Likely Scaffold-Related Effect Yes1->Scaffold_Effect Genetic_KO Phenotype Persists in Target Knockout Cells? No1->Genetic_KO Yes2 Yes Genetic_KO->Yes2 No2 No Genetic_KO->No2 Off_Target_Effect Likely Off-Target Effect Yes2->Off_Target_Effect On_Target_Effect Likely On-Target Effect No2->On_Target_Effect

Caption: A logical decision tree for troubleshooting experimental outcomes.

Experimental Protocols

Protocol 1: Assessing Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages its intended target kinase in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control for a specified duration.[5]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]

  • Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[5]

  • Supernatant Collection: Carefully collect the supernatant which contains the soluble proteins.[5]

  • Analysis: Analyze the amount of the target kinase remaining in the supernatant by Western Blot or other quantitative protein analysis methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Proteome-wide Degradation Profiling by Mass Spectrometry

Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased manner.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and time point. Include a vehicle-treated control.

  • Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the different treatment conditions with isobaric tags. This allows for multiplexing and relative quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify the proteins.

  • Data Interpretation: Identify proteins with significantly reduced abundance in the this compound-treated samples compared to the control. These are the potential degraded proteins.

Protocol 3: Target Validation using CRISPR-Cas9 Mediated Knockout

Objective: To determine if the biological effect of this compound is dependent on the presence of the intended target kinase.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a specific exon of the target kinase gene into a Cas9 expression vector.

  • Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/gRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Clonal Selection and Expansion: Isolate and expand individual cell colonies.

  • Knockout Validation: Screen the expanded clones for the absence of the target protein by Western Blot and confirm the gene disruption by sequencing.

  • Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a range of concentrations of this compound and assess the phenotype of interest (e.g., cell viability, signaling pathway modulation).

  • Data Interpretation: If this compound no longer elicits the phenotype in the knockout cells, it confirms that the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.

References

Technical Support Center: Optimizing RSS0680 Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of RSS0680, a proteolysis-targeting chimera (PROTAC) with protein kinase degradation activity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and the role of its linker?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of specific protein kinases.[1] It consists of three key components: a ligand that binds to the target protein (a kinase inhibitor, FLT3-IN-17), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][3] The linker is a critical element that dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex (Target Protein-RSS0680-E3 Ligase) and subsequent ubiquitination and degradation of the target protein.[2][4]

Q2: Why is linker length a critical parameter for this compound's efficacy?

A2: The length of the linker in a PROTAC like this compound is a crucial determinant of its efficacy.[4][5] An optimal linker length is necessary to facilitate the proper proximity and orientation between the target kinase and the E3 ligase for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[5][6] Conversely, a linker that is too long might lead to a non-productive ternary complex where the lysine residues on the target protein are not accessible for ubiquitination.[5][6]

Q3: What are common types of linkers used in PROTACs that could be applied to this compound?

A3: The most common linkers used in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains.[7][8] PEG linkers are often favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC.[4][7] Alkyl chains, on the other hand, offer more rigidity, which can be advantageous in pre-organizing the binding moieties for effective ternary complex formation.[7] The choice of linker type and its length must be empirically determined for each specific target and E3 ligase pair.[2]

Q4: How does linker length affect the physicochemical properties of this compound?

A4: The linker's length and composition significantly influence the physicochemical properties of this compound, such as solubility, cell permeability, and metabolic stability.[2][6] Longer, more flexible linkers like PEGs can enhance solubility, while more rigid linkers might improve stability.[7][9] These properties are critical for the molecule's ability to reach its intracellular target and exert its degradation effect.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of the this compound linker length.

Issue 1: High binding affinity to both the target kinase and E3 ligase in binary assays, but no target degradation.

  • Potential Cause: The linker length or conformation is not conducive to the formation of a stable and productive ternary complex.[6]

  • Troubleshooting Steps:

    • Synthesize a library of this compound analogs with varying linker lengths. It is recommended to systematically vary the linker length, for example, by synthesizing analogs with different numbers of PEG units or alkyl chain carbons.[2][10]

    • Evaluate the degradation activity of each analog. Use techniques like Western blotting or high-throughput assays such as HTRF to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level) for each analog.[4]

    • Assess ternary complex formation. Biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can be used to confirm and quantify the formation of the ternary complex with different linker lengths.[7][10]

Issue 2: The "Hook Effect" is observed, where degradation efficiency decreases at higher concentrations of this compound.

  • Potential Cause: At high concentrations, the bifunctional nature of this compound leads to the formation of non-productive binary complexes (Target-RSS0680 or this compound-E3 Ligase) instead of the desired ternary complex.[6]

  • Troubleshooting Steps:

    • Optimize the linker to enhance positive cooperativity. A well-designed linker can promote favorable protein-protein interactions within the ternary complex, increasing its stability and mitigating the hook effect.[8]

    • Vary linker rigidity. Introducing more rigid linker structures, such as those containing piperazine or piperidine moieties, can sometimes stabilize the productive ternary complex conformation.[9]

    • Perform a wide dose-response experiment. Test a broad range of this compound concentrations to accurately characterize the hook effect and identify the optimal concentration range for maximal degradation.[7]

Issue 3: Poor cell permeability or low aqueous solubility of this compound analogs.

  • Potential Cause: The physicochemical properties of the linker are suboptimal.[6]

  • Troubleshooting Steps:

    • Incorporate more hydrophilic linkers. If solubility is an issue, using PEG-based linkers can improve the aqueous solubility of the molecule.[4][7]

    • Optimize the overall molecular properties. While focusing on the linker, it's important to consider the entire molecule's properties, such as polar surface area and molecular weight, which also affect cell permeability.[8]

    • Conduct permeability assays. Use in vitro models like PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the passive permeability of the this compound analogs.

Data Presentation

Table 1: Illustrative Data on the Impact of PEG Linker Length on this compound Efficacy

This compound AnalogLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
This compound-PEG2PEG8>1000<10
This compound-PEG4PEG1415065
This compound-PEG6 PEG 20 25 92
This compound-PEG8PEG268085
This compound-PEG10PEG3220070

Note: This data is illustrative and serves as an example of how linker length can impact efficacy. The optimal linker length is target-dependent and must be determined experimentally.[4]

Table 2: Troubleshooting Common Issues in this compound Linker Optimization

IssuePotential CauseRecommended Action
No degradation despite binary bindingIncorrect linker length or rigidity.[6]Synthesize and test a library of linkers with varying lengths and compositions.[2]
"Hook Effect"Formation of non-productive binary complexes.[6]Optimize linker to enhance ternary complex stability; test a wider concentration range.[7][8]
Poor solubility/permeabilitySuboptimal linker physicochemical properties.[6]Incorporate more hydrophilic linkers (e.g., PEG); assess permeability.[4][7]

Experimental Protocols

Protocol 1: Western Blotting for Assessing this compound-Mediated Kinase Degradation

  • Cell Culture and Treatment: Seed cells expressing the target kinase in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound analogs or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[4]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Quantifying Target Degradation

  • Cell Plating and Treatment: Plate cells in a suitable microplate format and treat with serial dilutions of this compound analogs.

  • Cell Lysis: After the desired incubation period, lyse the cells directly in the wells according to the HTRF kit manufacturer's instructions.

  • Antibody Addition: Add the HTRF antibody pair (a donor-labeled antibody and an acceptor-labeled antibody that bind to different epitopes of the target protein) to the cell lysate.

  • Incubation: Incubate the plate to allow for antibody binding to the target protein.

  • Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the this compound analog to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Kinase (Protein of Interest) This compound This compound (PROTAC) POI->this compound Binds Ternary_Complex POI-RSS0680-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->this compound Binds Ubiquitination Ubiquitination of Target Kinase Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation Degradation Proteasome->Degradation Results in

Caption: Mechanism of action for this compound-mediated protein degradation.

Experimental_Workflow start Start: Define Target Kinase and E3 Ligase synthesis Synthesize this compound Analogs with Varying Linker Lengths start->synthesis in_vitro_assay In Vitro Degradation Assays (Western Blot, HTRF) synthesis->in_vitro_assay ternary_complex Biophysical Assays for Ternary Complex Formation (SPR, ITC) synthesis->ternary_complex permeability Assess Physicochemical Properties (Solubility, Permeability) synthesis->permeability dc50_dmax Determine DC50 and Dmax in_vitro_assay->dc50_dmax optimization Analyze Data and Select Lead Candidate(s) dc50_dmax->optimization ternary_complex->optimization permeability->optimization end Further Preclinical Development optimization->end

Caption: Experimental workflow for optimizing this compound linker length.

Troubleshooting_Logic start Initial this compound Analog Shows Poor Degradation Efficacy check_binding Confirm Binary Binding to Target and E3 Ligase start->check_binding no_binding Synthesize New Analogs with Different Binding Moieties check_binding->no_binding No binding_ok Binding Confirmed check_binding->binding_ok Yes vary_linker Synthesize a Library of Analogs with Different Linker Lengths/Types binding_ok->vary_linker re_evaluate Re-evaluate Degradation (DC50, Dmax) vary_linker->re_evaluate check_properties Assess Cell Permeability and Solubility re_evaluate->check_properties optimize_properties Modify Linker to Improve Physicochemical Properties check_properties->optimize_properties Poor success Optimized Degrader Identified check_properties->success Good optimize_properties->vary_linker

Caption: Troubleshooting logic for optimizing this compound linker efficacy.

References

Technical Support Center: E3 Ligase Selection for RSS0680 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate E3 ligase for studies involving the kinase degrader RSS0680. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate informed decision-making during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which E3 ligase does it recruit?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific protein kinases. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is comprised of a ligand that binds to the target kinase and another ligand that recruits an E3 ubiquitin ligase. The E3 ligase component of this compound is based on pomalidomide, which is known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] Therefore, this compound mediates the ubiquitination and subsequent proteasomal degradation of its target kinases by engaging the CRL4-CRBN E3 ligase complex.[5][6][7][8]

Q2: Why is selecting the right E3 ligase important for my PROTAC design?

A2: The choice of E3 ligase is a critical determinant of a PROTAC's efficacy, selectivity, and potential for therapeutic application. Key factors to consider include:

  • E3 Ligase Expression: The chosen E3 ligase must be expressed in the cell or tissue type where the target protein is located.

  • Ternary Complex Formation: The ability of the PROTAC to form a stable and productive ternary complex with both the target protein and the E3 ligase is essential for efficient ubiquitination. The geometry of this complex can influence which lysine residues on the target protein are accessible for ubiquitination.

  • Target Specificity: Different E3 ligases can have varying efficiencies in degrading specific target proteins. For instance, some kinases may be more amenable to degradation by CRBN-based PROTACs, while others might be better targeted by VHL-based PROTACs.[9]

  • Potential for Resistance: Mutations in the recruited E3 ligase can lead to resistance to PROTAC-mediated degradation.[10] Diversifying the E3 ligases used in PROTAC development can help mitigate this risk.

Q3: Besides CRBN, what other E3 ligases are commonly used for PROTACs targeting kinases?

A3: While this compound utilizes CRBN, another widely used E3 ligase in PROTAC development is the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][11] The choice between CRBN and VHL can significantly impact the degradation profile of a PROTAC.[12] Some studies suggest that for certain kinase targets, VHL-based PROTACs may exhibit higher efficiency.[9] Other E3 ligases such as MDM2 and IAPs have also been explored for kinase degradation.[13]

Troubleshooting Guide

This guide addresses common issues encountered when selecting and validating an E3 ligase for your kinase degradation studies.

Problem 1: No or inefficient degradation of the target kinase is observed with a CRBN-recruiting PROTAC like this compound.

Possible CauseTroubleshooting Steps
Low CRBN expression in the cell line. 1. Confirm CRBN expression: Perform Western blotting or qPCR to verify the expression level of CRBN in your experimental cell line. 2. Select a different cell line: If CRBN expression is low or absent, consider using a cell line known to have high CRBN expression.
Unfavorable ternary complex formation. 1. Modify the PROTAC linker: The length and composition of the linker can significantly affect the geometry of the ternary complex. Synthesize and test analogs of your PROTAC with different linkers. 2. Consider a different E3 ligase: If optimizing the linker is unsuccessful, the target kinase may not be amenable to degradation via CRBN. Design a new PROTAC that recruits an alternative E3 ligase, such as VHL.
Lack of accessible lysine residues on the target protein. 1. In silico modeling: Use protein modeling software to predict the surface accessibility of lysine residues on your target kinase when in complex with the PROTAC and CRBN. 2. Mutagenesis studies: If accessible lysines are absent near the PROTAC binding site, the target may be resistant to degradation by this mechanism.
PROTAC has poor cell permeability. 1. Assess cell permeability: Utilize cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm that the PROTAC can enter the cells and bind to its target. 2. Modify PROTAC properties: If permeability is low, consider chemical modifications to the PROTAC to improve its physicochemical properties.

Problem 2: Off-target protein degradation is observed.

Possible CauseTroubleshooting Steps
Promiscuous binding of the kinase ligand. 1. Confirm target engagement: Use techniques like competitive binding assays to ensure the kinase-binding moiety of the PROTAC is selective for your target of interest. 2. Redesign the kinase binder: If the ligand is not selective, a more specific inhibitor may need to be used as the warhead for the PROTAC.
Formation of non-productive ternary complexes with other proteins. 1. Proteomics analysis: Perform quantitative proteomics (e.g., TMT-based mass spectrometry) to identify all proteins that are degraded upon PROTAC treatment. 2. Modify the PROTAC: Altering the linker or the E3 ligase ligand can change the spectrum of degraded proteins.

Quantitative Data on E3 Ligase Performance for Kinase Degradation

The following tables summarize publicly available data on the degradation of various kinases using CRBN- and VHL-recruiting PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein.

Table 1: Degradation of Kinases by CRBN-Recruiting PROTACs

Target KinasePROTACCell LineDC50 (nM)
CDK4/6Palbociclib-basedMultiple< 10
BTKIbrutinib-basedMultiple7.2
c-SrcDasatinib-basedKCL2255
BRD9I-BRD9-basedMultiple1
FLT3VariousMultipleNot specified

Note: Data compiled from multiple sources.[13][14] Experimental conditions may vary.

Table 2: Degradation of Kinases by VHL-Recruiting PROTACs

Target KinasePROTACCell LineDC50 (nM)
KRAS G12CARS-1620-basedNCI-H358~100
BRD4JQ1-based (MZ1)HeLaNot specified
SMARCA2/4VariousHeLa< 10
BRAFVariousMultiple>100

Note: Data compiled from multiple sources.[12][15] Experimental conditions may vary.

Experimental Protocols

Here are detailed methodologies for key experiments to validate the selection of an E3 ligase for your PROTAC.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is used to verify the interaction between the E3 ligase, the PROTAC, and the target protein.

Materials:

  • Cells expressing the target kinase and the E3 ligase (e.g., HEK293T)

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL)

  • Antibody against the target kinase

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the PROTAC at the desired concentration and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow the ternary complex to accumulate.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them three times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target kinase and the E3 ligase to confirm their co-precipitation.

Protocol 2: In Vivo Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target kinase.

Materials:

  • Cells co-transfected with plasmids encoding His-tagged ubiquitin and the target kinase

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (containing 1% SDS)

  • Ni-NTA agarose beads

  • Wash buffers with increasing stringency

  • Elution buffer (containing imidazole)

  • Western blot reagents

Procedure:

  • Transfection and Treatment: Transfect cells with His-ubiquitin and target kinase plasmids. After 24-48 hours, treat the cells with the PROTAC and MG132 for 4-6 hours.

  • Cell Lysis: Lyse the cells in denaturing lysis buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.

  • Pull-down of Ubiquitinated Proteins: a. Incubate the lysate with Ni-NTA agarose beads to capture His-tagged ubiquitinated proteins. b. Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the ubiquitinated proteins from the beads using an imidazole-containing elution buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting with an antibody against the target kinase to detect its ubiquitinated forms (seen as a high molecular weight smear).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound (PROTAC) Target Target Kinase PROTAC->Target CRBN CRBN (E3 Ligase) PROTAC->CRBN Proteasome Proteasome Ub Ubiquitin CRBN_bound CRBN Target_bound Target Kinase PROTAC_bound This compound Target_bound->PROTAC_bound Target_ub Ubiquitinated Target Kinase PROTAC_bound->CRBN_bound CRBN_bound->Target_bound Ubiquitination Target_ub->Proteasome Degradation E3_Selection_Workflow start Start: Design PROTAC for Target Kinase choose_e3 Choose E3 Ligase (e.g., CRBN for this compound) start->choose_e3 synthesize Synthesize PROTAC choose_e3->synthesize validate_binding Validate Binary Binding (PROTAC to Target & E3) synthesize->validate_binding co_ip Confirm Ternary Complex Formation (Co-IP) validate_binding->co_ip ubiquitination_assay Assess Target Ubiquitination (In Vivo Ubiquitination Assay) co_ip->ubiquitination_assay degradation_assay Measure Target Degradation (Western Blot, DC50) ubiquitination_assay->degradation_assay evaluate Evaluate Efficacy & Selectivity degradation_assay->evaluate success Successful Degrader evaluate->success Effective & Selective troubleshoot Troubleshoot / Redesign evaluate->troubleshoot Ineffective or Off-target troubleshoot->choose_e3 Change E3 or Linker Troubleshooting_Logic start No Target Degradation Observed check_expression Is E3 Ligase Expressed? start->check_expression check_binding Does PROTAC Bind Target & E3? check_expression->check_binding Yes change_cell_line Use Different Cell Line check_expression->change_cell_line No check_ternary Is Ternary Complex Formed? check_binding->check_ternary Yes redesign Redesign PROTAC (Linker or E3 Ligase) check_binding->redesign No check_lysines Are Lysines Accessible? check_ternary->check_lysines Yes check_ternary->redesign No check_lysines->redesign No success Potential for Degradation check_lysines->success Yes

References

Validation & Comparative

Validating RSS0680-Mediated Kinase Degradation by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RSS0680, a potent proteolysis-targeting chimera (PROTAC), with other kinase-degrading molecules. We present supporting experimental data from large-scale proteomic screens and highlight the validation of kinase degradation using the gold-standard Western blot technique. Detailed experimental protocols and visual diagrams of the underlying signaling pathways and experimental workflows are included to facilitate the adoption and adaptation of these methods in your research.

Performance Comparison of Kinase Degraders

The efficacy of this compound in degrading a wide range of kinases has been systematically evaluated alongside a library of other degrader molecules. The following table summarizes the quantitative proteomic data from a study in MOLT-4 human T-cell acute lymphoblastic leukemia cells. The data represents the log2 fold change in protein abundance after a 5-hour treatment with 1 µM of the respective degrader. A more negative value indicates a higher degree of protein degradation.

Target KinaseThis compound (Log2 Fold Change)RSS0628 (Log2 Fold Change)TL12-186 (Log2 Fold Change)
CDK1 -1.5-0.8-0.5
CDK2 -1.2-0.6-1.0
CDK4 -1.8-1.1-0.3
CDK6 -2.1-1.5-0.4
WEE1 -1.9-1.3Not Reported
AAK1 -1.1-0.5-0.9
GAK -1.0-0.4Not Reported
LIMK2 -1.6-0.9Not Reported
NEK9 -1.4-0.7Not Reported
STK17A -1.7-1.0Not Reported
STK17B -1.5-0.8Not Reported

Data extracted from supplementary materials of "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development"[1].

As the data indicates, this compound demonstrates potent degradation of numerous kinases, particularly members of the Cyclin-Dependent Kinase (CDK) family and WEE1 kinase, often with greater efficacy than the compared degraders under these experimental conditions.

Visualizing the Mechanism of Action

PROTACs like this compound induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this process.

cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound Target Kinase Target Kinase This compound->Target Kinase Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase This compound->E3 Ubiquitin Ligase Recruits Poly-Ubiquitinated Kinase Poly-Ubiquitinated Kinase Target Kinase->Poly-Ubiquitinated Kinase Ub Ubiquitin E3 Ubiquitin Ligase->Ub Transfers Ub->Target Kinase Tags Proteasome Proteasome Poly-Ubiquitinated Kinase->Proteasome Recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

PROTAC-mediated kinase degradation workflow.

Signaling Pathway: Cell Cycle Regulation by CDKs and WEE1

This compound potently degrades several key regulators of the cell cycle, including CDK1, CDK2, CDK4, CDK6, and WEE1. The degradation of these kinases disrupts the normal progression of the cell cycle, which is a key therapeutic strategy in oncology. The diagram below outlines the interconnected roles of these kinases in cell cycle control.

cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2_S CDK2 Cyclin E->CDK2_S Activates DNA Replication DNA Replication CDK2_S->DNA Replication Promotes Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates Mitosis Mitosis CDK1->Mitosis Promotes WEE1 WEE1 WEE1->CDK1 Inhibitory Phosphorylation RSS0680_G1 This compound RSS0680_G1->CDK4/6 Degrades RSS0680_S This compound RSS0680_S->CDK2_S Degrades RSS0680_G2M This compound RSS0680_G2M->CDK1 Degrades RSS0680_G2M->WEE1 Degrades A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Immunodetection E->F G Signal Detection & Imaging F->G H Data Analysis (Densitometry) G->H

References

Orthogonal Methods for Confirming RSS0680 On-Target Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RSS0680 is a multi-kinase targeting degrader that operates through the mechanism of targeted protein degradation (TPD). This approach utilizes the cell's own ubiquitin-proteasome system to specifically eliminate target proteins, in this case, multiple kinases.[1] Validating that the observed biological effects of this compound are a direct consequence of its intended on-target activity is crucial for its development as a therapeutic agent. This guide provides a comparative overview of key orthogonal methods to confirm the on-target effects of this compound, complete with experimental protocols and data interpretation.

The Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to a target kinase and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target kinase. The ubiquitinated kinase is then recognized and degraded by the proteasome.

cluster_0 Cellular Environment This compound This compound TernaryComplex Ternary Complex (Target Kinase-RSS0680-E3 Ligase) This compound->TernaryComplex Binds TargetKinase Target Kinase TargetKinase->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyubiquitinatedKinase Polyubiquitinated Target Kinase TernaryComplex->PolyubiquitinatedKinase Facilitates Polyubiquitination Ubiquitin Ubiquitin Proteasome Proteasome PolyubiquitinatedKinase->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Figure 1: this compound-mediated protein degradation pathway.

Comparison of Orthogonal Validation Methods

A multi-faceted approach using several independent techniques provides the most robust validation of on-target effects. The following table summarizes the key orthogonal methods discussed in this guide.

MethodPrincipleKey OutputThroughput
Western Blot Antibody-based detection of protein levels post-electrophoretic separation.Quantitative measurement of target protein degradation (DC50, Dmax).Low to Medium
CETSA Ligand binding increases the thermal stability of the target protein.Thermal shift (ΔTm) and cellular EC50 for target engagement.Medium to High
DARTS Ligand binding protects the target protein from proteolysis.Increased resistance to protease digestion, confirming direct binding.Low to Medium
qPCR Measures the mRNA expression levels of genes downstream of the target kinase.Changes in gene expression consistent with target inhibition/degradation.High
siRNA Knockdown Genetically reduces the expression of the target protein to mimic pharmacological degradation.Phenotypic comparison between this compound treatment and genetic knockdown.Low to Medium

Western Blot for Protein Degradation

Western blotting is a fundamental technique to directly measure the reduction in the total amount of a target protein following treatment with a degrader like this compound.[2]

Experimental Protocol

cluster_workflow Western Blot Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Quantify Degradation analysis->end

Figure 2: Western blot experimental workflow.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target kinase overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Interpretation

A dose-dependent decrease in the band intensity of the target kinase in this compound-treated samples compared to the vehicle control confirms protein degradation.

Concentration of this compoundNormalized Target Kinase Level (Arbitrary Units)% Degradation
Vehicle (DMSO)1.000%
0.1 nM0.955%
1 nM0.7525%
10 nM0.4060%
100 nM0.1585%
1 µM0.0595%
10 µM0.0595%

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that measures the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).[4][5]

Experimental Protocol

cluster_workflow CETSA Workflow start Cell Treatment with this compound or Vehicle heating Heat Shock at Temperature Gradient start->heating lysis Cell Lysis and Centrifugation heating->lysis collection Collect Soluble Fraction lysis->collection analysis Analyze Soluble Protein (e.g., Western Blot) collection->analysis end Determine Thermal Shift analysis->end cluster_workflow DARTS Workflow start Prepare Cell Lysate incubation Incubate Lysate with This compound or Vehicle start->incubation proteolysis Limited Proteolysis (e.g., Pronase) incubation->proteolysis stop_reaction Stop Proteolysis proteolysis->stop_reaction analysis Analyze by SDS-PAGE and Western Blot stop_reaction->analysis end Assess Protein Protection analysis->end cluster_workflow qPCR Workflow start Cell Treatment with this compound rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with Primers for Target and Reference Genes cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Determine Relative Gene Expression analysis->end cluster_workflow siRNA Knockdown Workflow start Transfect Cells with target-specific siRNA or non-targeting control siRNA incubation Incubate for 48-72 hours to allow for protein knockdown start->incubation validation Validate Knockdown by Western Blot or qPCR incubation->validation phenotypic_assay Perform Phenotypic Assay (e.g., cell viability, signaling) validation->phenotypic_assay comparison Compare Phenotype with This compound-treated cells phenotypic_assay->comparison end Confirm On-Target Phenotype comparison->end

References

The Precision of Protein Degradation vs. Gene Silencing: A Comparative Guide to Using siRNA Knockdown as a Control for RSS0680 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of the multi-kinase degrader, RSS0680, establishing robust experimental controls is paramount to validate on-target effects. This guide provides a direct comparison of using small interfering RNA (siRNA) knockdown, a traditional gene silencing method, as a control for experiments involving this compound, a Proteolysis-Targeting Chimera (PROTAC).

This comparison focuses on a key target of this compound, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1][2] By comparing the outcomes of CDK2 protein degradation induced by this compound with the inhibition of CDK2 expression via siRNA, researchers can effectively delineate the specific consequences of target protein removal.

Quantitative Data Summary: this compound vs. CDK2 siRNA

The following tables summarize the expected quantitative outcomes from experiments designed to assess the effects of this compound and CDK2 siRNA on a human cancer cell line (e.g., HeLa).

Table 1: CDK2 Protein Levels Assessed by Western Blot

Treatment GroupCDK2 Protein Level (% of Untreated Control)Standard Deviation
Untreated Control100%± 5.2%
Negative Control siRNA98%± 4.8%
CDK2 siRNA (48h)15%± 3.5%
This compound (1 µM, 24h)8%± 2.1%
Vehicle Control (DMSO)99%± 5.5%

Table 2: Cell Viability Assessed by MTT Assay

Treatment GroupCell Viability (% of Untreated Control)Standard Deviation
Untreated Control100%± 4.1%
Negative Control siRNA97%± 3.9%
CDK2 siRNA (72h)65%± 5.8%
This compound (1 µM, 72h)58%± 6.2%
Vehicle Control (DMSO)98%± 4.3%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

siRNA Transfection for CDK2 Knockdown

This protocol outlines the transient transfection of siRNA to knockdown CDK2 expression in a human cancer cell line.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • Dilute 20 µM CDK2-specific siRNA and a non-targeting negative control siRNA (scrambled sequence) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation and Analysis: Incubate the cells for 24-72 hours post-transfection before proceeding with downstream analyses such as Western blotting or cell viability assays. The optimal time should be determined empirically.[2][3]

This compound Treatment

This protocol describes the treatment of cells with the PROTAC degrader, this compound.

  • Cell Seeding: Plate cells in 6-well plates or 96-well plates depending on the downstream application, at a density that allows for logarithmic growth during the treatment period.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment.

  • Treatment: Replace the existing cell culture medium with the medium containing this compound or the vehicle control.

  • Incubation and Analysis: Incubate the cells for the desired treatment duration (e.g., 4-24 hours for protein degradation analysis, up to 72 hours for functional assays).

Western Blotting for CDK2 Protein Quantification

This method is used to determine the relative abundance of CDK2 protein.

  • Cell Lysis: After treatment with siRNA or this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.[4][5]

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

  • Cell Treatment: Seed cells in a 96-well plate and treat with CDK2 siRNA, this compound, or their respective controls for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control after subtracting the background absorbance.

Visualizing the Mechanisms and Workflows

Signaling Pathway: this compound vs. siRNA Control

The following diagram illustrates the distinct mechanisms by which this compound and siRNA impact the CDK2 signaling pathway.

cluster_this compound This compound (PROTAC) cluster_siRNA siRNA Knockdown This compound This compound TernaryComplex Ternary Complex (CDK2-RSS0680-E3 Ligase) This compound->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK2 Degradation Proteasome->Degradation CDK2_protein CDK2 Protein Degradation->CDK2_protein CDK2_protein->TernaryComplex CellCycle Cell Cycle Progression CDK2_protein->CellCycle Promotes E3_Ligase E3 Ligase E3_Ligase->TernaryComplex siRNA CDK2 siRNA RISC RISC Loading siRNA->RISC mRNA_cleavage CDK2 mRNA Cleavage RISC->mRNA_cleavage Translation_Inhibition Inhibition of Translation mRNA_cleavage->Translation_Inhibition Translation_Inhibition->CDK2_protein CDK2_mRNA CDK2 mRNA CDK2_mRNA->CDK2_protein Translation CDK2_mRNA->mRNA_cleavage CDK2_gene CDK2 Gene CDK2_gene->CDK2_mRNA Transcription

Caption: Mechanisms of CDK2 inhibition by this compound and siRNA.

Experimental Workflow

This diagram outlines the logical flow of a comparative experiment.

cluster_treatments Experimental Groups cluster_assays Downstream Assays start Start: Seed Cancer Cells A Untreated Control start->A B Negative Control siRNA start->B C CDK2 siRNA start->C D Vehicle Control (DMSO) start->D E This compound start->E WB Western Blot (CDK2 Protein Levels) A->WB MTT MTT Assay (Cell Viability) A->MTT B->WB B->MTT C->WB C->MTT D->WB D->MTT E->WB E->MTT data_analysis Data Analysis & Comparison WB->data_analysis MTT->data_analysis

Caption: Workflow for comparing this compound and CDK2 siRNA.

References

Validating sRNA-Target Interactions In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Small non-coding RNAs (sRNAs) have emerged as critical regulators of gene expression in a myriad of biological processes, making them attractive targets for novel therapeutic interventions. The validation of sRNA-target interactions in vivo is a crucial step in unraveling their regulatory networks and confirming their potential as drug targets. This guide provides a comparative overview of key experimental methods for validating sRNA-target interactions in vivo, with a focus on providing actionable data, detailed protocols, and clear visual workflows to aid in experimental design. While the hypothetical sRNA "RSS0680" is used as a placeholder, the principles and methods described herein are broadly applicable to any sRNA of interest.

Comparison of In Vivo sRNA-Target Validation Methods

The selection of an appropriate in vivo validation method depends on the specific research question, the scale of the investigation (one-to-one interaction vs. global discovery), and available resources. Below is a summary of commonly employed techniques.

Method Principle Primary Output Throughput Advantages Disadvantages
Reporter Gene Assay The target mRNA's 5' UTR and RBS are fused to a reporter gene (e.g., GFP, luciferase). The effect of sRNA co-expression on reporter protein level is quantified.[1][2]Quantitative measure of repression or activation for a single interaction.Low- Direct and quantitative assessment of a specific interaction. - Relatively simple and cost-effective. - Can be used to dissect the mechanism of regulation (e.g., translational repression vs. mRNA degradation).- Not suitable for discovering new targets. - The artificial context of the reporter plasmid may not fully recapitulate the native chromosomal environment. - Requires prior prediction or hypothesis of the target.
Genetic Manipulation & qPCR/Proteomics The sRNA is overexpressed or knocked down/out. The expression level of the putative target gene is measured at the mRNA (qRT-PCR) or protein (Western blot, proteomics) level.[3][4][5]Relative change in target mRNA or protein abundance.Low to Medium- Measures the effect on the endogenous target in its native context. - Can provide insights into the physiological consequences of the interaction.- Indirect effects can confound the results. - Lack of a phenotype does not necessarily mean no interaction. - Compensation by other regulatory pathways can mask the effect.
RNA Interaction by Ligation and Sequencing (RIL-Seq) Co-immunoprecipitation of an RNA chaperone (e.g., Hfq) that binds both the sRNA and its target, followed by ligation of the interacting RNAs and high-throughput sequencing.[6][7][8]Genome-wide identification of sRNA-target pairs.High- Unbiased, global discovery of sRNA targets in vivo.[7] - Does not require prior knowledge of targets. - Provides information on the interaction landscape under specific conditions.- Technically challenging and computationally intensive. - May identify non-functional or transient interactions. - Primarily applicable to sRNAs that utilize a chaperone protein.
UV Cross-linking, Ligation, and Sequencing of Hybrids (CLASH) In vivo UV cross-linking to covalently link interacting RNAs, followed by immunoprecipitation of an associated protein (e.g., RNase E, Hfq), ligation of the cross-linked RNAs, and sequencing.[9][10][11]Direct, high-throughput identification of RNA-RNA interactions and the specific interaction sites.High- Captures direct RNA-RNA interactions in vivo.[12] - Provides nucleotide-resolution information about the interaction site. - Can identify targets of sRNAs that do not rely on a specific chaperone.- Technically very demanding with a complex bioinformatics pipeline. - Potential for biases from cross-linking efficiency and ligation preferences. - May miss transient or weak interactions.

Experimental Protocols

Reporter Gene Assay for Validating a Predicted this compound-target interaction

This protocol describes the validation of a predicted interaction between an sRNA (this compound) and a target mRNA using a GFP-based reporter system.[1][2]

Methodology:

  • Vector Construction:

    • Clone the predicted target binding site of the mRNA, including the 5' UTR and the start codon, into a reporter plasmid upstream of a promoterless GFP gene.

    • Clone the this compound sequence into a separate, compatible expression plasmid under the control of an inducible promoter.

    • As a negative control, create a mutated version of the target binding site or the sRNA seed region in the respective plasmids.

  • Transformation and Co-expression:

    • Co-transform the reporter plasmid (containing the target sequence) and the sRNA expression plasmid (or an empty vector control) into the appropriate bacterial strain.

    • Grow the bacterial cultures to the mid-logarithmic phase.

    • Induce the expression of the sRNA from the expression plasmid.

  • Data Acquisition and Analysis:

    • After a defined period of induction, measure the GFP fluorescence and the optical density (OD600) of the cultures.

    • Normalize the fluorescence signal to the cell density (Fluorescence/OD600).

    • Compare the normalized fluorescence of the strain co-expressing the sRNA and the target reporter to the control strain (expressing the target reporter and an empty vector). A significant reduction in fluorescence indicates repression by the sRNA.

Reporter_Assay_Workflow cluster_construction Vector Construction cluster_expression Co-expression cluster_analysis Data Analysis Target_Cloning Clone Target 5' UTR into GFP Reporter Plasmid Transformation Co-transform Plasmids into Host Strain Target_Cloning->Transformation sRNA_Cloning Clone this compound into Expression Plasmid sRNA_Cloning->Transformation Induction Induce sRNA Expression Transformation->Induction Measurement Measure GFP Fluorescence and OD600 Induction->Measurement Analysis Normalize Fluorescence and Compare to Control Measurement->Analysis

Caption: Workflow for sRNA-target validation using a reporter gene assay.
Global Identification of this compound Targets using RIL-Seq

This protocol provides a high-level overview of the RIL-Seq procedure for the unbiased, genome-wide discovery of sRNA targets that interact with the RNA chaperone Hfq.[6][7]

Methodology:

  • Co-immunoprecipitation (Co-IP):

    • Grow the bacterial strain of interest to the desired growth phase.

    • Lyse the cells under conditions that preserve RNA-protein complexes.

    • Incubate the cell lysate with magnetic beads conjugated to antibodies against the RNA chaperone Hfq. This will capture Hfq and any associated RNAs (sRNAs and their targets).

  • On-bead RNA Ligation:

    • Wash the beads to remove non-specifically bound molecules.

    • Perform an on-bead RNA ligation reaction. This will ligate the 3' end of one RNA molecule to the 5' end of another RNA molecule that are in close proximity due to being bound by the same Hfq hexamer.

  • Library Preparation and Sequencing:

    • Elute the RNA from the beads and reverse transcribe it into cDNA.

    • Prepare a sequencing library from the cDNA.

    • Perform high-throughput paired-end sequencing.

  • Bioinformatic Analysis:

    • Map the sequencing reads to the bacterial genome.

    • Identify chimeric reads, which are reads that map to two different genomic locations, representing the ligated sRNA and target mRNA.

    • Statistically analyze the chimeric reads to identify significantly enriched sRNA-target pairs.

RIL_Seq_Workflow Cell_Culture Bacterial Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Hfq_CoIP Hfq Co-immunoprecipitation Cell_Lysis->Hfq_CoIP Ligation On-bead RNA Ligation Hfq_CoIP->Ligation Elution RNA Elution Ligation->Elution Library_Prep cDNA Synthesis and Sequencing Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Bioinformatic Analysis of Chimeric Reads Sequencing->Analysis

Caption: Experimental workflow for RIL-Seq.
In Vivo Confirmation of this compound-mediated Regulation by Overexpression and qRT-PCR

This protocol details how to confirm the regulatory effect of an sRNA on a putative target by overexpressing the sRNA and quantifying the change in target mRNA levels.

Methodology:

  • Strain Construction:

    • Construct a strain that overexpresses this compound from an inducible plasmid.

    • Use a strain with an empty vector as a control.

  • Induction and RNA Extraction:

    • Grow both the overexpression and control strains to the desired growth phase.

    • Induce the expression of this compound.

    • Harvest the cells after a specific induction period and extract total RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for the target mRNA and one or more housekeeping genes for normalization.

    • Calculate the relative fold change in target mRNA expression in the this compound overexpression strain compared to the empty vector control using the ΔΔCt method.

Overexpression_qPCR_Workflow cluster_prep Strain Preparation cluster_exp Experiment cluster_analysis Analysis Strain_Construction Construct sRNA Overexpression Strain Induction Induce sRNA Expression Strain_Construction->Induction RNA_Extraction Total RNA Extraction Induction->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Data_Analysis Calculate Relative Fold Change qPCR->Data_Analysis

Caption: Workflow for validating sRNA-target regulation via overexpression and qRT-PCR.

Signaling Pathway and Logical Relationships

The following diagram illustrates the general logic of sRNA-mediated gene regulation in vivo, which forms the basis for the validation methods described.

sRNA_Regulation_Pathway sRNA_gene sRNA Gene (e.g., this compound) sRNA sRNA (this compound) sRNA_gene->sRNA Transcription Target_mRNA Target mRNA sRNA->Target_mRNA Binding/Interaction Target_gene Target Gene Target_gene->Target_mRNA Transcription Ribosome Ribosome Target_mRNA->Ribosome Translation Initiation Degradation mRNA Degradation Target_mRNA->Degradation Protein Protein Ribosome->Protein Elongation

Caption: General pathway of sRNA-mediated post-transcriptional regulation.

References

Evaluating the Synergistic Effects of RSS0680: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the synergistic effects of the novel multi-kinase degrader, RSS0680, when used in combination with other therapeutic agents. The content herein is based on established methodologies for assessing drug synergy and is intended to serve as a blueprint for research and development.

Introduction to this compound and Therapeutic Synergy

This compound is identified as a multi-kinase targeting degrader, a molecule designed to induce the degradation of specific protein kinases through the ubiquitin-proteasome system.[1] This mechanism of action, known as Targeted Protein Degradation (TPD), represents an emerging therapeutic strategy with the potential to overcome limitations of traditional pharmacological inhibitors.[1] By eliminating the entire protein, TPD can abrogate both enzymatic and non-enzymatic functions.[1]

In oncology and other complex diseases, combination therapy is a cornerstone of treatment.[2][3] The concept of synergy, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a key goal in the development of new treatment regimens.[4][5] Synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and allow for dose reduction, thereby minimizing toxicity.[4]

This guide presents a hypothetical evaluation of this compound in combination with the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax, in a preclinical model of colorectal cancer. The data and protocols are illustrative, designed to showcase a structured approach to a synergy study.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with Venetoclax was assessed in the HCT116 human colorectal cancer cell line. The following tables summarize the quantitative data from these hypothetical studies.

Table 1: Comparative Cell Viability in HCT116 Cells Following 72-Hour Treatment

Treatment GroupConcentration (nM)Percent Cell Viability (Mean ± SD)
Vehicle Control -100 ± 5.2
This compound 2588 ± 4.8
5071 ± 6.1
10054 ± 5.5
Venetoclax 5092 ± 4.3
10080 ± 5.9
20068 ± 6.4
This compound + Venetoclax 25 + 5065 ± 5.1
50 + 10038 ± 4.9
100 + 20019 ± 3.7

Table 2: Combination Index (CI) Values for the this compound and Venetoclax Combination

The degree of synergy was quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (nM)Venetoclax (nM)Fraction Affected (Fa)CI ValueInterpretation
25500.350.89Slight Synergy
501000.620.74Synergy
1002000.810.58Strong Synergy

Table 3: Induction of Apoptosis in HCT116 Cells after 48-Hour Treatment

Treatment GroupConcentration (nM)Percent Apoptotic Cells (Mean ± SD)
Vehicle Control -4.5 ± 1.1
This compound 10018.2 ± 2.3
Venetoclax 20014.8 ± 1.9
This compound + Venetoclax 100 + 20061.5 ± 5.7

Experimental Methodologies

Detailed protocols for the key experiments are provided below to ensure reproducibility and methodological transparency.

Cell Culture and Maintenance

The HCT116 human colorectal carcinoma cell line was cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution. Cells were maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Cell Viability (MTT) Assay
  • HCT116 cells were seeded into 96-well plates at a density of 4,000 cells per well and allowed to adhere for 24 hours.

  • Cells were then treated with this compound, Venetoclax, or the combination at various concentrations. A vehicle control (DMSO) was also included.

  • Following a 72-hour incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The supernatant was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a spectrophotometric plate reader.

  • Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Apoptosis Assessment by Annexin V/PI Staining
  • Cells were seeded in 6-well plates at a density of 2.5 x 10⁵ cells per well and incubated for 24 hours.

  • The cells were treated with the specified concentrations of this compound and/or Venetoclax for 48 hours.

  • Following treatment, both floating and adherent cells were collected and washed with ice-cold phosphate-buffered saline (PBS).

  • The cells were resuspended in 1X Annexin-binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Stained cells were analyzed using a flow cytometer. The population of apoptotic cells (Annexin V-positive and PI-negative/positive) was quantified.

Visual Representations of Pathways and Processes

Visual diagrams are provided to clarify the hypothetical mechanism of action and the experimental design.

Signaling_Pathway_Diagram cluster_rss0680_action This compound Mechanism cluster_venetoclax_action Venetoclax Mechanism cluster_apoptosis_pathway Apoptosis Induction This compound This compound TargetKinase Pro-Survival Kinase This compound->TargetKinase Induces Ubiquitination Proteasome Proteasome TargetKinase->Proteasome Degradation Bcl2 Bcl-2 TargetKinase->Bcl2 Phosphorylates & Activates Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits ProApoptotic Pro-Apoptotic Proteins (Bax/Bak) Bcl2->ProApoptotic Sequesters MitochondrialOuterMembrane Mitochondrial Permeabilization ProApoptotic->MitochondrialOuterMembrane Induces CaspaseCascade Caspase Activation MitochondrialOuterMembrane->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Hypothetical mechanism of synergy between this compound and Venetoclax.

Experimental_Workflow_Diagram cluster_assays Endpoint Assays start_node Start seed_cells 1. Seed HCT116 Cells in Multi-well Plates start_node->seed_cells drug_treatment 2. Treat with this compound, Venetoclax, and Combination seed_cells->drug_treatment incubation_period 3. Incubate for 48h (Apoptosis) or 72h (Viability) drug_treatment->incubation_period viability_assay 4a. MTT Assay for Cell Viability incubation_period->viability_assay apoptosis_assay 4b. Annexin V/PI Staining for Apoptosis incubation_period->apoptosis_assay data_analysis 5. Data Acquisition and Analysis (Plate Reader / Flow Cytometer) viability_assay->data_analysis apoptosis_assay->data_analysis synergy_calculation 6. Calculate Combination Index (Chou-Talalay Method) data_analysis->synergy_calculation end_node Conclusion synergy_calculation->end_node

Caption: Workflow for in vitro evaluation of drug synergy.

References

Safety Operating Guide

Proper Disposal Procedures for RSS0680: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the PROTAC RSS0680, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. As a novel research chemical, this compound should be handled with the assumption that it is hazardous. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.

Immediate Safety and Handling

Before any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Disposal Protocol for this compound

The following step-by-step protocol is based on best practices for the disposal of Proteolysis Targeting Chimeras (PROTACs) and other novel chemical entities. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or waste this compound powder in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.

    • Contaminated disposable materials such as weighing paper, pipette tips, gloves, and vials must also be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound, including unused stock solutions and contaminated cell culture media, in a separate, sealed, and leak-proof hazardous waste container.

    • Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to dangerous reactions.

  • Sharps Waste:

    • Needles, syringes, or any other sharps contaminated with this compound should be disposed of immediately in a designated sharps container for hazardous chemical waste.

2. Labeling of Waste Containers:

Proper labeling is critical for safe disposal. All waste containers must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name and contact information of the responsible researcher or laboratory

3. Storage of Waste:

Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated, away from general laboratory traffic, and separate from incompatible materials. Ensure that all containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

All waste containing this compound must be disposed of through your institution's approved hazardous waste management program. Contact your EHS office to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in the regular trash.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound with quantitative disposal limits is not publicly available, the following table summarizes general quantitative guidelines for chemical waste, which should be applied to this compound in the absence of specific data.

Waste TypeCollection ContainerStorage GuidelinesDisposal Method
Solid this compound Sealed, labeled hazardous waste containerSegregated from other waste streams. Store in a designated satellite accumulation area.Collection by licensed hazardous waste contractor via institutional EHS.
Liquid this compound Waste Sealed, leak-proof, labeled hazardous waste containerSegregated from other waste streams. Use secondary containment. Store in a designated satellite accumulation area.Collection by licensed hazardous waste contractor via institutional EHS.
Contaminated Labware Labeled hazardous waste containerSegregated from non-hazardous labware.Collection by licensed hazardous waste contractor via institutional EHS.

Experimental Protocols

The proper disposal of this compound is intrinsically linked to the experimental protocols in which it is used. The waste generated at each step must be managed according to the guidelines above.

Protocol: Western Blot for PROTAC-Induced Degradation

This protocol outlines the key steps where this compound waste is generated and requires proper disposal.

  • Cell Treatment:

    • Prepare stock solutions of this compound in a chemical fume hood.

    • Treat cells with the desired concentrations of this compound.

    • Waste Generated: Contaminated pipette tips, microcentrifuge tubes, and any residual stock solution. Disposal: Collect in the designated liquid and solid hazardous waste containers.

  • Cell Lysis:

    • After treatment, aspirate the cell culture medium.

    • Wash cells with PBS and then lyse the cells.

    • Waste Generated: Contaminated cell culture medium and PBS. Disposal: Aspirate into a flask containing a suitable deactivating agent (e.g., 10% bleach) if your institution's EHS guidelines permit, otherwise collect as liquid chemical waste. Contaminated culture plates/flasks should be disposed of as solid hazardous waste.

  • Protein Quantification and Sample Preparation:

    • Any materials used for the protein assay and sample preparation that come into contact with the cell lysates containing this compound should be considered contaminated.

    • Waste Generated: Pipette tips, assay plates. Disposal: Collect in the solid hazardous waste container.

  • SDS-PAGE and Western Blotting:

    • Waste from these steps is generally not considered to be contaminated with this compound, but standard laboratory waste procedures should be followed.

Visualizing the Process

To further clarify the operational and logical relationships in handling and disposing of this compound, the following diagrams are provided.

G cluster_handling Safe Handling of this compound cluster_disposal Disposal Workflow cluster_spill Spill Response PPE Wear Appropriate PPE FumeHood Use Chemical Fume Hood Segregate Segregate from Incompatible Materials SolidWaste Solid Waste Collection LabelWaste Label All Waste Containers SolidWaste->LabelWaste LiquidWaste Liquid Waste Collection LiquidWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste EHS Contact EHS for Pickup StoreWaste->EHS Evacuate Evacuate Area Absorb Absorb Spill Evacuate->Absorb Clean Clean and Decontaminate Absorb->Clean DisposeSpill Dispose of Cleanup Materials as Hazardous Waste Clean->DisposeSpill

This compound Handling and Disposal Workflow

The mechanism of action for PROTACs like this compound involves hijacking the cell's natural protein degradation pathway. This process is visualized below.

PROTAC_Mechanism PROTAC This compound (PROTAC) TernaryComplex Target Protein-RSS0680-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin {Ubiquitin} Proteasome {Proteasome} UbiquitinatedProtein->Proteasome Recognition DegradedPeptides {Degraded Peptides} Proteasome->DegradedPeptides Degradation

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.